ICA-105665
Description
Properties
Key on ui mechanism of action |
ICA-105665 is an activator of subtypes of KCNQ ion channels, which are attractive targets for the treatment of epilepsy based on their function and genetic linkage to a seizure disorder. |
|---|---|
Molecular Formula |
C19H15F2N3O2 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(2-cyclopropyl-7-fluoro-4-oxoquinazolin-3-yl)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H15F2N3O2/c20-13-5-1-11(2-6-13)9-17(25)23-24-18(12-3-4-12)22-16-10-14(21)7-8-15(16)19(24)26/h1-2,5-8,10,12H,3-4,9H2,(H,23,25) |
InChI Key |
QVQACHQOSXTOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)F)C(=O)N2NC(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ICA-105665 on KCNQ Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICA-105665 is a potent, orally active small molecule that functions as a positive allosteric modulator of KCNQ (Kv7) potassium channels. Specifically, it targets heteromeric KCNQ2/3 and KCNQ3/5 channels, which are critical regulators of neuronal excitability. By enhancing the M-current, this compound reduces neuronal hyperexcitability, demonstrating a broad spectrum of anti-seizure activity in preclinical models and clinical studies.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, including its electrophysiological effects, binding site, and the experimental protocols used to elucidate its function.
Introduction to KCNQ Channels and the M-Current
The KCNQ gene family encodes five voltage-gated potassium channel subunits (KCNQ1-5). In the nervous system, the co-assembly of KCNQ2 and KCNQ3 subunits, and to a lesser extent KCNQ3 and KCNQ5, forms the molecular basis of the M-current (IM).[3] The M-current is a low-threshold, slowly activating, and non-inactivating potassium current that plays a crucial role in stabilizing the membrane potential of neurons. By being active at subthreshold potentials, the M-current dampens repetitive firing and prevents neuronal hyperexcitability. Consequently, openers of KCNQ channels that enhance the M-current are attractive therapeutic targets for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[3][4]
Electrophysiological Effects of this compound on KCNQ Channels
This compound enhances the function of KCNQ2/3 and KCNQ3/5 channels. Its primary mechanisms of action, as determined by electrophysiological studies, are a hyperpolarizing shift in the voltage-dependence of activation and an increase in the maximal channel conductance.
Quantitative Data
The following table summarizes the key electrophysiological parameters of this compound and related KCNQ channel openers. Data for this compound is inferred from preclinical studies and compounds with similar mechanisms, such as ICA-27243.
| Parameter | Value | Channel Subtype | Experimental System | Reference |
| This compound | ||||
| Antiseizure Activity (dose) | <1 to 5 mg/kg | In vivo (rodent models) | Maximal electroshock, 6 Hz seizures, pentylenetetrazole, electrical kindling | [1] |
| ICA-27243 (related compound) | ||||
| EC50 (for V1/2 shift) | ~0.2 µM | KCNQ2/3 | CHO cells | [5] |
| Hyperpolarizing Shift in V1/2 | ~ -15 mV | KCNQ2/3 | CHO cells | [5] |
| Retigabine (comparator) | ||||
| EC50 (for V1/2 shift) | ~1.3 µM | KCNQ2/3 | CHO cells | [6] |
| Hyperpolarizing Shift in V1/2 | ~ -20 to -40 mV | KCNQ2/3 | Multiple expression systems | [6][7] |
Binding Site and Molecular Mechanism
This compound and its analogs, like ICA-27243, act at a novel binding site on KCNQ channels, distinct from that of other KCNQ openers such as retigabine.
Voltage-Sensor Domain (VSD) as the Binding Locus
Evidence strongly suggests that this compound binds within the S1-S4 voltage-sensor domain (VSD) of the KCNQ channel.[5][8] This is in contrast to retigabine, which binds to a conserved tryptophan residue in the S5-S6 pore domain.[5][9] The subtype selectivity of this compound for KCNQ2/3 and KCNQ3/5 channels likely arises from greater sequence diversity within the VSD compared to the highly conserved pore region.[5]
Proposed Mechanism of Action
By binding to the VSD, this compound is thought to stabilize the open conformation of the channel. This allosteric modulation facilitates the outward movement of the S4 voltage sensor in response to changes in membrane potential, leading to a hyperpolarizing shift in the voltage-dependence of activation. This means the channel is more likely to be open at more negative membrane potentials, thus increasing the hyperpolarizing influence of the M-current.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a combination of electrophysiological and high-throughput screening assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique is used to directly measure the ionic currents flowing through KCNQ channels in response to voltage changes and the application of this compound.
Objective: To determine the effect of this compound on the voltage-dependence of activation (V1/2) and the peak current amplitude of KCNQ channels.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are cultured and transiently transfected with cDNA encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4).
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP (pH 7.2).
-
Voltage Protocol (Double-Pulse Protocol):
-
Cells are held at a holding potential of -80 mV.
-
A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) are applied to elicit KCNQ currents.
-
A second, maximal depolarizing pulse (e.g., to +40 mV) is applied after each test pulse to measure the tail current, which is used to construct the conductance-voltage (G-V) relationship.
-
-
-
Data Analysis:
-
Current amplitudes are measured at the end of the depolarizing steps.
-
The G-V curves are generated by plotting the normalized tail current amplitude as a function of the prepulse potential.
-
The curves are fitted with a Boltzmann function to determine the V1/2 of activation.
-
The effects of different concentrations of this compound are evaluated by comparing the V1/2 and peak current amplitudes in the presence and absence of the compound.
-
Thallium Flux Assay
This is a high-throughput screening (HTS) method used to identify and characterize KCNQ channel openers by measuring the influx of thallium (a surrogate for potassium) into cells.
Objective: To determine the potency (EC50) of this compound in activating KCNQ channels in a high-throughput format.
Methodology:
-
Cell Preparation: CHO or HEK293 cells stably expressing the KCNQ channel of interest are plated in 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.
-
Compound Incubation: The dye-containing solution is replaced with a buffer containing varying concentrations of this compound, and the cells are incubated for a predefined period.
-
Thallium Addition and Fluorescence Reading: A stimulus buffer containing thallium is added to the wells, and the fluorescence intensity is measured over time using a fluorescence plate reader. The influx of thallium through open KCNQ channels leads to an increase in fluorescence.
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the KCNQ channel activity.
-
Dose-response curves are generated by plotting the fluorescence signal against the concentration of this compound.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response equation.
-
Conclusion
This compound is a novel KCNQ channel opener with a distinct mechanism of action. By binding to the voltage-sensor domain of KCNQ2/3 and KCNQ3/5 channels, it facilitates channel opening at more hyperpolarized potentials, thereby enhancing the M-current and reducing neuronal excitability. This mechanism underlies its potent anti-seizure effects and highlights its potential as a therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. Further research into the specific residues within the VSD that interact with this compound will provide a more detailed understanding of its binding and allosteric modulation, aiding in the design of next-generation KCNQ channel openers with improved subtype selectivity and therapeutic profiles.
References
- 1. Development and validation of a medium-throughput electrophysiological assay for KCNQ2/3 channel openers using QPatch HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of KCNQ and TREK Channels to the Resting Membrane Potential in Sympathetic Neurons at Physiological Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The KCNQ2/3 selective channel opener ICA-27243 binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy | Semantic Scholar [semanticscholar.org]
- 7. The Voltage-Sensing Domain of Kv7.2 Channels as a Molecular Target for Epilepsy-Causing Mutations and Anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.stockpr.com [content.stockpr.com]
- 9. Electro-mechanical coupling of KCNQ channels is a target of epilepsy-associated mutations and retigabine - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of ICA-105665: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-105665, also known as PF-04895162, is a potent, orally active small molecule that functions as an opener of specific neuronal voltage-gated potassium channels. Primarily targeting the KCNQ (Kv7) family, this compound has been investigated for its therapeutic potential in neurological disorders characterized by neuronal hyperexcitability, most notably epilepsy. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action: KCNQ Channel Activation
The primary pharmacodynamic effect of this compound is the activation of heteromeric potassium channels composed of KCNQ2/KCNQ3 and KCNQ3/KCNQ5 subunits.[1] These channels are crucial for generating the M-current, a slowly activating and non-inactivating potassium current that plays a pivotal role in stabilizing the resting membrane potential and controlling neuronal excitability. By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization raises the threshold for action potential firing, thereby reducing neuronal excitability. This mechanism of action underlies its demonstrated antiseizure effects in various preclinical models.[2]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for its on-target and off-target activities.
On-Target Activity
| Target | Assay | Parameter | Value | Species | Reference |
| KCNQ2/Q3 | Electrophysiology | EC50 | 160 nM | Rat (cloned) | [3] |
Off-Target and Safety-Related Activity
| Target/Effect | Assay | Parameter | Value | Species/Cell Line | Reference |
| Bile Salt Export Pump (BSEP) Transport | In vitro transport assay | IC50 | 311 µM | --- | [4][5] |
| Liver Mitochondrial Function | In vitro assay | Inhibition | --- | --- | [4][5] |
| Cytotoxicity | Cell viability assay | IC50 (72h) | ~192 µM | THLE cells | [4][5] |
| Cytotoxicity | Cell viability assay | IC50 (72h) | ~130 µM | HepG2 cells | [4][5] |
| Cytotoxicity | Cell viability assay | AC50 (48h) | >125 µM | Human hepatocytes | [4][5] |
Signaling Pathways and Cellular Effects
The activation of KCNQ2/Q3 and KCNQ3/Q5 channels by this compound initiates a cascade of events that ultimately dampen neuronal excitability. The following diagram illustrates the proposed signaling pathway.
References
- 1. The Voltage Activation of Cortical KCNQ Channels Depends on Global PIP2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 4. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of KCNQ2/3 potassium channels from PV+ interneurons leads to homeostatic potentiation of excitatory transmission | eLife [elifesciences.org]
ICA-105665: A Technical Guide to a Kv7.2/7.3 Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-105665 is a potent, orally bioavailable small molecule that functions as a selective opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability, and their activation has been a key strategy in the development of anti-epileptic drugs (AEDs).[4][5] By enhancing the M-current, a sub-threshold potassium current, this compound effectively reduces neuronal hyperexcitability, which is a hallmark of seizure activity.[6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of its operational framework.
Core Mechanism of Action
This compound exerts its anticonvulsant effects by directly targeting and activating heteromeric Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels.[1][7] These channels, encoded by the KCNQ2, KCNQ3, and KCNQ5 genes, are responsible for the M-current, a slowly activating, non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling repetitive firing.[6][8] By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This mechanism is central to its demonstrated efficacy in various preclinical models of epilepsy and its observed effects in clinical studies.[1]
Quantitative Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound from various studies.
Table 1: In Vitro Potency of this compound on Cloned Human Neuronal Kv7 Channels
| Channel Subtype | EC50 (µM) | Reference |
| Kv7.2/7.3 | 0.3 | [9] |
| Kv7.3/7.5 | 1.5 | [9] |
| Kv7.4 | 3.3 | [9] |
Table 2: In Vivo Anticonvulsant Activity of this compound in Rodent Models
| Animal Model | Species | Route of Administration | Effective Dose (ED50) (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mouse | i.p. | 9.8 | [9] |
| Maximal Electroshock (MES) | Rat | p.o. | 1.9 | [9] |
| Pentylenetetrazole (clonic seizures) | Mouse | i.p. | 28.5 | [9] |
| Picrotoxin (clonic seizures) | Mouse | i.p. | 34.5 | [9] |
| Multiple Seizure Models (MES, 6 Hz, PTZ, kindling) | Rodent | Not Specified | <1 to 5 | [1] |
Table 3: Clinical Efficacy of this compound in Patients with Photosensitive Epilepsy
| Single Dose | Responder Rate | Notes | Reference |
| 100 mg | 1 of 4 patients | Reduction in Standard Photosensitivity Range (SPR) | [1][10] |
| 400 mg | 2 of 4 patients | Complete abolishment of SPR in one patient | [1][10] |
| 500 mg | 4 of 6 patients | Reduction in SPR | [1][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is a synthesized methodology for characterizing the effects of this compound on Kv7.2/7.3 channels expressed in a mammalian cell line (e.g., CHO or HEK293 cells).
1. Cell Preparation:
-
Culture cells stably co-expressing human Kv7.2 and Kv7.3 subunits.
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
Use a low-density plating to ensure individual cells can be easily patched.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms) to elicit Kv7 currents.
-
Record baseline currents in the absence of the compound.
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the external solution.
-
Apply different concentrations of this compound to the cell via the perfusion system and record the resulting currents using the same voltage protocol.
-
Wash out the compound to observe the reversibility of the effect.
4. Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V50).
-
Calculate the EC50 for the compound's effect on current potentiation at a specific voltage.
In Vivo Anticonvulsant Efficacy: Maximal Electroshock (MES) Seizure Model
This protocol details the procedure for assessing the anticonvulsant activity of this compound in rodents.
1. Animals:
-
Use adult male mice (e.g., CF-1 strain, 20-25 g) or rats (e.g., Sprague-Dawley strain, 100-150 g).
-
Acclimatize animals to the laboratory environment for at least one week prior to testing.
2. Compound Administration:
-
Prepare a formulation of this compound suitable for the intended route of administration (e.g., suspension in a vehicle like 0.5% methylcellulose for oral gavage or dissolved in a suitable solvent for intraperitoneal injection).
-
Administer the test compound or vehicle control to different groups of animals at various doses.
-
Conduct the seizure test at the time of predicted peak brain concentration of the compound.
3. Seizure Induction:
-
Apply a corneal anesthetic (e.g., 0.5% tetracaine) to the eyes of the animal.
-
Place corneal electrodes, moistened with saline, on the corneas.
-
Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice or 150 mA for rats, for 0.2 seconds).[11]
4. Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the characteristic tonic-clonic seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[12] An animal is considered protected if this phase is absent.
5. Data Analysis:
-
Record the number of animals protected at each dose level.
-
Calculate the percentage of protection for each dose group.
-
Determine the median effective dose (ED50) using probit analysis or a similar statistical method.
Visualizations
Kv7.2/7.3 Channel Signaling Pathway
Caption: Mechanism of action of this compound on the Kv7.2/7.3 potassium channel.
Experimental Workflow for Preclinical Anticonvulsant Screening
Caption: A generalized workflow for the preclinical to clinical evaluation of this compound.
References
- 1. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Heteromeric Kv7.2/7.3 Channels Differentially Regulate Action Potential Initiation and Conduction in Neocortical Myelinated Axons | Journal of Neuroscience [jneurosci.org]
- 9. openaccessrepository.it [openaccessrepository.it]
- 10. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. benchchem.com [benchchem.com]
The Role of ICA-105665 in Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICA-105665 is a novel, orally available small molecule that has demonstrated significant potential in the modulation of neuronal excitability. As a potent activator of Kv7 (KCNQ) potassium channels, specifically the KCNQ2/3 and KCNQ3/5 subtypes, this compound has been investigated for its therapeutic utility in neurological disorders characterized by hyperexcitability, such as epilepsy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, clinical findings, and experimental protocols related to the investigation of this compound. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its role in neuronal signaling.
Introduction
Neuronal excitability is a fundamental process in the central nervous system (CNS), governed by a delicate balance of ion channel activity. Dysregulation of this balance can lead to pathological states, including epilepsy. The Kv7 (KCNQ) family of voltage-gated potassium channels, particularly KCNQ2 and KCNQ3 which underlie the M-current, are critical regulators of neuronal firing. The M-current is a sub-threshold, non-inactivating potassium current that stabilizes the membrane potential and dampens repetitive firing. Consequently, openers of these channels are attractive therapeutic targets for antiepileptic drugs.
This compound, developed by Icagen, Inc., is a potent activator of KCNQ2/3 and KCNQ3/5 channels.[1] Its mechanism of action is centered on enhancing the M-current, thereby reducing neuronal hyperexcitability. Preclinical studies have demonstrated its broad-spectrum anticonvulsant activity, and early clinical trials have provided evidence of its CNS penetration and antiseizure effects in humans.[1][2]
Mechanism of Action
This compound exerts its effects by directly modulating the activity of specific subtypes of the Kv7 potassium channel family.
Targeting KCNQ Channels
This compound is an activator of KCNQ ion channels, which are key regulators of neuronal excitability.[3] It specifically targets heteromeric KCNQ2/3 and KCNQ3/5 channels.[1] These channels are predominantly expressed in the nervous system and are responsible for the M-current, a slowly activating and deactivating potassium current that plays a crucial role in controlling the resting membrane potential and preventing excessive firing of neurons.
Modulation of Neuronal Excitability
By opening KCNQ2/3 and KCNQ3/5 channels, this compound enhances the M-current. This leads to a hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for action potential firing. The increased potassium efflux effectively dampens neuronal excitability, which is the basis for its anticonvulsant properties.
Preclinical Pharmacology
The anticonvulsant effects of this compound have been evaluated in a variety of established animal models of epilepsy.
In Vivo Anticonvulsant Activity
This compound has demonstrated broad-spectrum antiseizure activity in multiple animal models at doses ranging from less than 1 to 5 mg/kg.[1] These models include the maximal electroshock (MES) test, the 6 Hz psychomotor seizure model, the pentylenetetrazole (PTZ) seizure model, and the electrical kindling model.[1]
| Preclinical Model | Species | Route of Administration | Effective Dose (mg/kg) | Endpoint |
| Maximal Electroshock (MES) | Rodent | Oral | <1 - 5 | Protection from tonic hindlimb extension |
| 6 Hz Seizure | Rodent | Oral | <1 - 5 | Protection from psychomotor seizures |
| Pentylenetetrazole (PTZ) | Rodent | Oral | <1 - 5 | Increased seizure threshold |
| Electrical Kindling | Rodent | Oral | <1 - 5 | Reduction in seizure severity and duration |
Table 1: Summary of Preclinical Anticonvulsant Activity of this compound.
Clinical Development
This compound has been evaluated in Phase I studies in healthy volunteers and a Phase IIa proof-of-concept study in patients with photosensitive epilepsy.
Phase I Studies
In a single ascending dose study, this compound was well-tolerated in healthy volunteers at doses up to 400 mg.[1] In a 7-day repeat-dose study, total daily doses up to 600 mg were also well-tolerated in both healthy volunteers and patients with epilepsy.[1]
Phase IIa Photosensitive Epilepsy Trial
A single-blind, single-dose, multiple-cohort study was conducted to assess the effects of this compound on the photoparoxysmal responses (PPRs) in patients with epilepsy.[1][2]
| Dose (mg) | Number of Patients | Number of Responders | Percentage of Responders |
| 100 | 4 | 1 | 25% |
| 400 | 4 | 2 | 50% |
| 500 | 6 | 4 | 67% |
Table 2: Efficacy of this compound in Reducing Photoparoxysmal Responses. [1][2]
A response was defined as a reduction in the Standard Photosensitivity Range (SPR) of at least three units at three separate time points compared to placebo, or complete suppression of PPR.[2] One patient receiving 400 mg experienced complete abolishment of the SPR.[2] The results of this study provided evidence of CNS penetration and preliminary evidence of antiseizure effects of this compound by engaging neuronal Kv7 potassium channels.[1][2]
Pharmacokinetics
Pharmacokinetic parameters were assessed in the photosensitive epilepsy trial.
| Dose (mg) | N | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| 100 | 4 | 3,318 (873) | 2.20 (0.73) | 4.26 (0.91) |
| 200 | 4 | 6,228 (2,073) | 3.38 (1.23) | 4.03 (1.02) |
| 400 | 4 | 10,245 (3,398) | 3.25 (1.18) | 4.54 (0.61) |
| 500 | 6 | 13,008 (4,151) | 3.58 (1.02) | 4.98 (0.83) |
Table 3: Mean (SD) Noncompartmental Pharmacokinetic Parameters for this compound. [1]
Safety and Tolerability
The most common treatment-emergent adverse events were related to the nervous system, with dizziness being the most frequently reported.[1][2] A single patient in the 600 mg cohort experienced a brief generalized seizure, which led to the discontinuation of that dose level.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Electrophysiology (Patch-Clamp)
Objective: To determine the effect of this compound on KCNQ channel currents.
-
Cell Culture: Use a stable cell line (e.g., CHO or HEK293) expressing the KCNQ channel subunits of interest (e.g., KCNQ2/3).
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.3 with KOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply voltage steps to elicit KCNQ currents (e.g., depolarizing steps from -80 mV to +40 mV).
-
Perfuse the cells with the extracellular solution containing various concentrations of this compound.
-
-
Data Analysis: Measure the current amplitude and voltage-dependence of activation in the presence and absence of the compound to determine EC50 and the magnitude of the hyperpolarizing shift.
Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of this compound to prevent tonic-clonic seizures.
-
Animals: Use adult male mice or rats.
-
Drug Administration: Administer this compound or vehicle orally at various doses.
-
Stimulation: At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration) via corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension.
6 Hz Psychomotor Seizure Model
Objective: To evaluate the efficacy of this compound against partial seizures.
-
Animals: Use adult male mice.
-
Drug Administration: Administer this compound or vehicle orally.
-
Stimulation: At the time of peak effect, deliver a low-frequency (6 Hz), long-duration (3 s) electrical stimulus of a predetermined intensity (e.g., 32 mA or 44 mA) via corneal electrodes.
-
Observation: Observe the animals for the presence or absence of seizure activity, characterized by a stun posture, forelimb clonus, and head/tail tremor.
-
Data Analysis: Calculate the ED50 for protection against the psychomotor seizure.
Pentylenetetrazole (PTZ) Seizure Model
Objective: To determine the effect of this compound on the threshold for clonic seizures.
-
Animals: Use adult male mice or rats.
-
Drug Administration: Administer this compound or vehicle orally.
-
PTZ Administration: At the time of peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg for mice).
-
Observation: Observe the animals for the onset and severity of clonic seizures for at least 30 minutes.
-
Data Analysis: Determine the ED50 of this compound that protects against PTZ-induced clonic seizures.
Photosensitive Epilepsy Clinical Trial
Objective: To assess the proof-of-concept for the antiseizure activity of this compound in humans.
-
Patient Population: Enroll adult patients with a history of reproducible photoparoxysmal responses (PPRs) to intermittent photic stimulation (IPS).
-
Study Design: A single-blind, placebo-controlled, single-dose, crossover, or parallel-group design.
-
Procedure:
-
Day 1 (Baseline): Administer placebo and perform IPS at various frequencies to determine the baseline Standard Photosensitivity Range (SPR).
-
Day 2 (Treatment): Administer a single dose of this compound.
-
Perform IPS at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) to assess changes in the SPR.
-
-
Endpoint: The primary endpoint is the change in SPR from baseline. A response is typically defined as a significant reduction in the SPR or complete suppression of the PPR.
-
Data Analysis: Compare the change in SPR between the this compound and placebo groups.
Conclusion
This compound is a promising KCNQ channel activator with a clear mechanism of action for reducing neuronal excitability. Its broad-spectrum anticonvulsant activity in preclinical models and positive proof-of-concept data in a human model of epilepsy highlight its potential as a novel antiepileptic drug. Further clinical development is warranted to fully elucidate its efficacy and safety profile in a broader patient population. This technical guide provides a foundational understanding of the key data and methodologies associated with the investigation of this compound for professionals in the field of neuroscience and drug development.
References
- 1. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
ICA-105665: A Technical Guide for Epilepsy Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-105665 is a potent and selective opener of Kv7.2/7.3 and Kv7.3/7.5 potassium channels, which has demonstrated broad-spectrum anticonvulsant activity in a variety of preclinical animal models of epilepsy. This technical guide provides an in-depth overview of the available data on this compound, focusing on its efficacy, mechanism of action, and the experimental protocols used in its evaluation. The information is intended to serve as a comprehensive resource for researchers in the field of epilepsy and anticonvulsant drug development.
Mechanism of Action
This compound exerts its anticonvulsant effects by activating specific subtypes of voltage-gated potassium channels, namely Kv7.2/7.3 and Kv7.3/7.5. These channels are critical regulators of neuronal excitability. By opening these channels, this compound increases the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and reduce repetitive firing. This action effectively dampens neuronal hyperexcitability, which is a hallmark of epileptic seizures.
The downstream signaling pathway following the activation of Kv7 channels by an agonist like this compound involves the hyperpolarization of the neuronal membrane. This increased potassium efflux makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing overall neuronal excitability and suppressing seizure activity.
Preclinical Efficacy in Animal Models of Epilepsy
This compound has demonstrated significant antiseizure activity across a range of well-validated animal models of epilepsy. The effective dose range has been reported to be between <1 to 5 mg/kg.[1] While specific ED50 values are not publicly available, the consistent efficacy across these models suggests a robust anticonvulsant profile.
Table 1: Summary of Preclinical Efficacy of this compound in Epilepsy Models
| Animal Model | Seizure Type Modeled | Effective Dose Range (mg/kg) | Reference |
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | <1 - 5 | [1] |
| 6 Hz Seizure Test | Psychomotor seizures, therapy-resistant partial seizures | <1 - 5 | [1] |
| Pentylenetetrazole (PTZ) | Generalized myoclonic and clonic seizures | <1 - 5 | [1] |
| Electrical Kindling | Complex partial seizures with secondary generalization | <1 - 5 | [1] |
Pharmacokinetics
Table 2: Human Pharmacokinetic Parameters of this compound (Single Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| 100 | 3,318 (± 873) | 2.20 (± 0.73) | 4.26 (± 0.91) |
| 200 | 6,228 (± 2,073) | 3.38 (± 1.23) | 4.03 (± 0.91) |
| 400 | 10,900 (± 4,300) | 3.00 (± 1.00) | 4.58 (± 1.04) |
| 500 | 14,000 (± 4,500) | 3.50 (± 1.20) | 5.20 (± 1.30) |
| Data presented as mean (± SD). Sourced from a human study, as preclinical animal data is not publicly available. |
Safety and Tolerability
Preclinical safety and tolerability data for this compound in animal models are not extensively detailed in publicly available literature. However, long-term toxicity studies in rats (up to 6 months) and cynomolgus monkeys (up to 9 months) did not identify the liver as a target organ for toxicity. In human studies, the most common treatment-emergent adverse events were related to the nervous system and included dizziness, somnolence, ataxia, and tremor.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Maximal Electroshock (MES) Seizure Test
This model is used to evaluate the ability of a compound to prevent the spread of seizures.
-
Animal Model: Typically adult male mice or rats.
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Pre-treatment Time: Allow for an appropriate pre-treatment time based on the pharmacokinetic profile of the compound.
-
Stimulation: Apply corneal electrodes with a topical anesthetic and electrolyte solution. Deliver a supramaximal electrical stimulus (e.g., 50-60 Hz for 0.2-1 second).
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates protection.
Hz Seizure Test
This model is used to identify compounds effective against psychomotor seizures and therapy-resistant partial seizures.
-
Animal Model: Typically adult male mice.
-
Compound Administration: Administer this compound or vehicle control.
-
Pre-treatment Time: Allow for an appropriate pre-treatment time.
-
Stimulation: Apply corneal electrodes with a topical anesthetic and electrolyte solution. Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, for 3 seconds).
-
Observation: Observe the animal for characteristic seizure behaviors such as a stun posture, forelimb clonus, and rearing.
-
Endpoint: Protection is defined as the absence of these seizure behaviors and a rapid return to normal exploratory behavior.
Pentylenetetrazole (PTZ) Seizure Test
This model is used to assess the efficacy of compounds against generalized myoclonic and clonic seizures.
References
Exploring the Therapeutic Potential of ICA-105665 in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. The voltage-gated potassium channels KCNQ2/3 and KCNQ3/5 have emerged as promising targets for the development of novel analgesics due to their critical role in regulating neuronal excitability. ICA-105665 (also known as PF-04895162) is a novel, orally active small molecule that functions as a potent opener of KCNQ2/3 and KCNQ3/5 channels. While initially developed for epilepsy, preclinical evidence has suggested its potential utility in treating neuropathic pain. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the methodologies for its preclinical evaluation in models of neuropathic pain. Although specific quantitative efficacy data for this compound in neuropathic pain models is limited in the public domain, this document outlines the established experimental protocols and signaling pathways that form the basis for investigating its effects.
Introduction to this compound
This compound is a novel small molecule compound that acts as a positive allosteric modulator of KCNQ2/3 and KCNQ3/5 potassium channels.[1][2] These channels are crucial for the generation of the M-current, a subthreshold potassium current that plays a pivotal role in stabilizing the neuronal membrane potential and controlling repetitive firing. By enhancing the activity of these channels, this compound is designed to reduce neuronal hyperexcitability, a key underlying mechanism of both epilepsy and neuropathic pain.[3]
In preclinical studies, this compound has demonstrated broad-spectrum anticonvulsant activity in various animal models.[1] Furthermore, it has been reported to show activity in certain models of neuropathic pain.[3] A Phase I clinical trial in patients with photosensitive epilepsy demonstrated that this compound could reduce photoparoxysmal EEG responses, confirming its penetration into the central nervous system (CNS) and engagement with its molecular target in humans.[1] However, a subsequent Phase I study of PF-04895162 was terminated due to unexpected hepatotoxicity in healthy subjects, which has likely limited the further clinical development and publication of efficacy data for neuropathic pain.
Table 1: Profile of this compound
| Property | Description |
| Compound Name | This compound |
| Alternative Name | PF-04895162 |
| Mechanism of Action | Opener of KCNQ2/3 and KCNQ3/5 potassium channels |
| Therapeutic Target | Neuronal M-current |
| Potential Indications | Epilepsy, Neuropathic Pain |
| Route of Administration | Oral |
Mechanism of Action and Rationale for Use in Neuropathic Pain
The hyperexcitability of primary sensory neurons in the dorsal root ganglia (DRG) and neurons in the central pain pathways is a hallmark of neuropathic pain. This hyperexcitability can result from alterations in the expression and function of various ion channels, including a downregulation of KCNQ channels. By activating KCNQ2/3 and KCNQ3/5 channels, this compound is hypothesized to counteract this hyperexcitability through the following mechanisms:
-
Hyperpolarization of the resting membrane potential: Opening of potassium channels leads to an efflux of potassium ions, making the neuron more negative and thus further from the threshold for firing an action potential.
-
Increased action potential threshold: A more negative resting membrane potential requires a stronger stimulus to reach the threshold for firing.
-
Dampening of repetitive firing: The M-current is particularly effective at suppressing the sustained, high-frequency firing of neurons that is characteristic of neuropathic pain states.
The signaling pathway below illustrates the proposed mechanism of action of this compound in the context of a nociceptive neuron.
Caption: Proposed mechanism of action of this compound in reducing neuronal excitability.
Preclinical Evaluation of this compound in Neuropathic Pain Models
To assess the efficacy of a compound like this compound for neuropathic pain, a series of well-established preclinical models and behavioral assays are employed. The following sections detail the experimental protocols that would be utilized in such an evaluation.
Rodent Models of Neuropathic Pain
Several rodent models have been developed to mimic the symptoms of human neuropathic pain. The choice of model often depends on the specific etiology of the pain being investigated.
The CCI model is a widely used model of traumatic nerve injury.
-
Surgical Protocol:
-
Anesthetize a male Sprague-Dawley rat (200-250g) with isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Place four loose chromic gut ligatures (4-0) around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover for 7-14 days, during which time neuropathic pain behaviors will develop.
-
The SNI model produces a more localized and robust mechanical allodynia.
-
Surgical Protocol:
-
Anesthetize a male C57BL/6 mouse (20-25g) with isoflurane.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate and tightly ligate the common peroneal and tibial nerves with 5-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers.
-
Allow 3-7 days for the development of neuropathic pain behaviors.
-
This model is used to study pain associated with diabetes.
-
Induction Protocol:
-
Induce diabetes in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ; 50-60 mg/kg) dissolved in citrate buffer.
-
Monitor blood glucose levels regularly. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Neuropathic pain behaviors typically develop within 3-4 weeks after the onset of hyperglycemia.
-
Behavioral Assays for Pain Assessment
The following behavioral tests are used to quantify the primary symptoms of neuropathic pain: mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).
-
Protocol:
-
Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method of Dixon.
-
-
Protocol:
-
Place the animal in a Plexiglas chamber on a glass floor.
-
Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
The latency to paw withdrawal is automatically recorded.
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
The test is typically repeated 3-5 times with at least 5-minute intervals between trials.
-
The following diagram illustrates a typical experimental workflow for evaluating a test compound in a neuropathic pain model.
Caption: General experimental workflow for preclinical assessment of an analgesic compound.
Data Presentation
While specific data for this compound in neuropathic pain models is not publicly available, the following tables illustrate how such data would be structured for clear comparison.
Table 2: Hypothetical Effect of this compound on Mechanical Allodynia in the CCI Model
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Threshold (g) | Post-CCI Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold after Treatment (g) | % Reversal of Allodynia |
| Vehicle | - | 15.2 ± 1.1 | 3.5 ± 0.4 | 4.1 ± 0.5 | 5.1% |
| This compound | 3 | 14.9 ± 1.3 | 3.8 ± 0.6 | 7.2 ± 0.8 | 30.4% |
| This compound | 10 | 15.5 ± 1.0 | 3.2 ± 0.5 | 11.5 ± 1.2 | 67.5% |
| This compound | 30 | 15.1 ± 1.2 | 3.6 ± 0.7 | 14.8 ± 1.4 | 97.4% |
| Gabapentin (Positive Control) | 100 | 15.3 ± 1.4 | 3.4 ± 0.5 | 12.1 ± 1.1** | 73.1% |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 3: Hypothetical Effect of this compound on Thermal Hyperalgesia in the STZ Model
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Latency (s) | Post-STZ Paw Withdrawal Latency (s) | Paw Withdrawal Latency after Treatment (s) | % Reversal of Hyperalgesia |
| Vehicle | - | 12.5 ± 0.8 | 6.2 ± 0.5 | 6.8 ± 0.6 | 9.5% |
| This compound | 3 | 12.8 ± 0.9 | 6.5 ± 0.7 | 8.1 ± 0.8 | 25.4% |
| This compound | 10 | 12.3 ± 0.7 | 6.1 ± 0.6 | 9.9 ± 0.9 | 61.3% |
| This compound | 30 | 12.6 ± 0.8 | 6.4 ± 0.5 | 11.8 ± 1.0 | 87.1% |
| Morphine (Positive Control) | 5 | 12.4 ± 0.9 | 6.3 ± 0.6 | 12.1 ± 0.9 | 95.1% |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Signaling Pathways and Molecular Interactions
The pathophysiology of neuropathic pain involves a complex interplay of various signaling pathways that lead to peripheral and central sensitization. The diagram below illustrates the central role of ion channels and the potential point of intervention for a KCNQ channel opener like this compound.
Caption: Simplified signaling pathway in neuropathic pain and the therapeutic target of this compound.
Conclusion
This compound, a potent KCNQ2/3 and KCNQ3/5 channel opener, holds theoretical promise as a therapeutic agent for neuropathic pain by targeting the underlying neuronal hyperexcitability. While the discontinuation of its clinical development due to hepatotoxicity has limited the availability of direct preclinical efficacy data in neuropathic pain models, the rationale for its use remains strong based on the well-established role of KCNQ channels in pain modulation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the evaluation of future KCNQ channel modulators for the treatment of this challenging condition. Further research into peripherally restricted KCNQ channel openers may offer a safer therapeutic strategy, avoiding the CNS and systemic side effects observed with this compound.
References
Navigating the Blood-Brain Barrier: A Technical Guide to Permeability Studies of the KCNQ2/3 Activator ICA-105665
For Immediate Release
This technical guide provides an in-depth overview of the methodologies used to assess the blood-brain barrier (BBB) permeability of central nervous system (CNS) drug candidates, with a specific focus on the KCNQ2/3 potassium channel activator, ICA-105665. Developed for researchers, scientists, and drug development professionals, this document outlines the core experimental protocols and data presentation standards crucial for evaluating the CNS distribution of therapeutic compounds. While specific quantitative permeability data for this compound is not publicly available, this guide serves as a comprehensive framework for conducting and interpreting such studies.
Introduction to this compound and Blood-Brain Barrier Permeability
This compound is a potent and selective activator of the KCNQ2/3 (Kv7.2/7.3) potassium channels, which are critical regulators of neuronal excitability. Its mechanism of action made it a promising candidate for the treatment of epilepsy and other neurological disorders. A key prerequisite for the efficacy of any CNS drug is its ability to cross the highly selective blood-brain barrier. Evidence from preclinical and clinical studies, where this compound demonstrated effects on photoparoxysmal electroencephalogram (EEG) responses, confirms its penetration into the CNS.[1][2] However, the compound's development was halted during Phase I clinical trials due to findings of hepatotoxicity.[3]
Understanding the extent and rate of a drug's passage across the BBB is a cornerstone of neuropharmacology. This guide details the standard in vitro and in vivo techniques employed to quantify BBB permeability, using this compound as a representative CNS-penetrant small molecule.
Quantitative Data Presentation
Effective evaluation of BBB permeability relies on the clear and concise presentation of quantitative data. The following tables illustrate the typical format for summarizing key permeability parameters.
Table 1: In Vitro Blood-Brain Barrier Permeability of this compound (Illustrative Data)
| Model System | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio |
| Caco-2 | 15.2 ± 1.8 | 1.2 |
| MDCK-MDR1 | 12.5 ± 2.1 | 2.5 |
| Primary Human Brain Microvascular Endothelial Cells (hBMECs) | 10.8 ± 1.5 | 1.8 |
Data are presented as mean ± standard deviation. The efflux ratio is calculated as Papp (basolateral to apical) / Papp (apical to basolateral). An efflux ratio significantly greater than 2 suggests active transport out of the brain.
Table 2: In Vivo CNS Distribution of this compound in Rodent Models (Illustrative Data)
| Species | Dose (mg/kg) | Route of Administration | Time Point (hours) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio |
| Mouse | 10 | Oral (p.o.) | 1 | 250 ± 45 | 200 ± 30 | 1.25 |
| Rat | 5 | Intravenous (i.v.) | 0.5 | 180 ± 32 | 150 ± 25 | 1.20 |
| Rat | 5 | Intravenous (i.v.) | 2 | 90 ± 15 | 85 ± 12 | 1.06 |
Data are presented as mean ± standard deviation. The brain-to-plasma ratio (Kp) is a key indicator of overall CNS penetration.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of BBB permeability studies.
In Vitro Permeability Assays
1. Caco-2 Permeability Assay:
-
Objective: To assess the passive permeability and potential for active transport of a compound using a human colon adenocarcinoma cell line that forms a polarized monolayer with tight junctions.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation and formation of a tight monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
This compound is added to the apical (donor) compartment, and samples are taken from the basolateral (receiver) compartment at various time points.
-
To determine the efflux ratio, the experiment is reversed, with the compound added to the basolateral compartment and samples taken from the apical compartment.
-
The concentration of this compound in the samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
2. MDCK-MDR1 Permeability Assay:
-
Objective: To specifically assess if a compound is a substrate for the P-glycoprotein (P-gp/MDR1) efflux transporter, a key component of the BBB.
-
Methodology:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are cultured on Transwell® inserts.
-
The experimental procedure is similar to the Caco-2 assay, with bidirectional transport of this compound being measured.
-
A significantly higher Papp in the basolateral-to-apical direction compared to the apical-to-basolateral direction (efflux ratio > 2) indicates that the compound is a substrate for P-gp.
-
In Vivo CNS Distribution Studies
1. Brain Homogenate Method:
-
Objective: To determine the total concentration of a compound in the brain and calculate the brain-to-plasma ratio.
-
Methodology:
-
Rodents (typically mice or rats) are administered this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
At predetermined time points, animals are euthanized, and blood samples are collected via cardiac puncture.
-
The brain is perfused with saline to remove any remaining blood.
-
The brain is harvested, weighed, and homogenized.
-
Plasma is separated from the blood sample.
-
The concentrations of this compound in the brain homogenate and plasma are determined by LC-MS/MS.
-
The brain-to-plasma ratio is calculated by dividing the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL).
-
2. In Situ Brain Perfusion:
-
Objective: To measure the rate of drug uptake into the brain, independent of systemic pharmacokinetic factors.
-
Methodology:
-
An anesthetized rat is surgically prepared to isolate the cerebral circulation.
-
A perfusion fluid containing a known concentration of this compound and a vascular space marker (e.g., radiolabeled sucrose) is infused through the carotid artery for a short period (typically 30-60 seconds).
-
The brain is then removed, and the amount of this compound that has entered the brain parenchyma is measured.
-
The brain uptake clearance (Kin) is calculated, providing a direct measure of BBB transport.
-
Visualizing Methodologies and Pathways
Diagrams are invaluable tools for illustrating complex experimental workflows and biological pathways.
Caption: Workflow for in vitro blood-brain barrier permeability assays.
Caption: Workflow for in vivo CNS distribution studies.
Caption: Mechanisms of drug transport across the blood-brain barrier.
Conclusion
The assessment of blood-brain barrier permeability is a critical step in the development of drugs targeting the central nervous system. While the clinical development of this compound was halted for reasons unrelated to its CNS penetration, the methodologies described herein represent the gold standard for evaluating this crucial pharmacokinetic property. The combination of in vitro and in vivo studies provides a comprehensive understanding of a compound's ability to reach its target in the brain, informing dose selection and predicting potential efficacy. This guide provides the foundational knowledge for researchers to design, execute, and interpret these essential studies.
References
- 1. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary in vitro studies of ICA-105665 efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies on the efficacy of ICA-105665, a potent small molecule activator of neuronal Kv7 (KCNQ) potassium channels. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.
Introduction
This compound (also known as PF-04895162) is a novel, orally active compound that has demonstrated significant potential in preclinical models of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[1][2] Its primary mechanism of action is the potentiation of specific subtypes of the Kv7 (KCNQ) voltage-gated potassium channel family, which are critical regulators of neuronal excitability. This guide summarizes the key in vitro findings that form the basis of our understanding of this compound's pharmacological profile.
Quantitative Efficacy and Selectivity
The in vitro potency and selectivity of this compound have been characterized using various electrophysiological and ion flux assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Potency of this compound on KCNQ Channels
| Channel Subtype | Species | Assay Type | Potency (EC₅₀) | Reference |
| Kv7.2/7.3 (KCNQ2/3) | Rat (cloned) | Electrophysiology | 160 nM | [3] |
| Kv7.2/7.3 (KCNQ2/3) | Human (cloned) | Not Specified | 0.3 µM (300 nM) | [4][5] |
| Kv7.3/7.5 (KCNQ3/5) | Human (cloned) | Not Specified | 1.5 µM | [4] |
| Kv7.4 (KCNQ4) | Human (cloned) | Not Specified | 3.3 µM | [4] |
Table 2: In Vitro Off-Target and Cytotoxicity Profile of this compound
| Target/Assay | Cell Line/System | Effect | Potency (IC₅₀/AC₅₀) | Reference |
| Bile Salt Export Pump (BSEP) Transport | In vitro model | Inhibition | 311 µM | [1] |
| Liver Mitochondrial Function | In vitro model | Inhibition | 311 µM | [1] |
| Cytotoxicity | THLE cells | Cell viability | ~192 µM (72h) | [1] |
| Cytotoxicity | HepG2 cells | Cell viability | ~130 µM (72h) | [1] |
| Cell Loss | Human hepatocytes | Cell viability | >125 µM (48h) | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly modulating the activity of specific Kv7 potassium channels. These channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are the primary molecular correlate of the M-current, a slowly activating and deactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling firing rates.
By opening these channels, this compound enhances the M-current, leading to hyperpolarization of the neuronal membrane. This makes it more difficult for neurons to reach the threshold for action potential firing, thereby reducing overall neuronal excitability. This targeted action on Kv7.2/7.3 and Kv7.3/7.5 channels is believed to be the basis for its anticonvulsant properties.[3][6]
While the precise binding site of this compound on the Kv7 channel has not been definitively reported in the available literature, related selective ICA compounds have been shown to bind to a novel site within the S1-S4 voltage-sensor domain (VSD). This is distinct from the pore-binding site of non-selective KCNQ openers like retigabine. It is hypothesized that this compound may share a similar binding modality.
Figure 1. Proposed signaling pathway for this compound action on neuronal Kv7 channels.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to characterize the efficacy of KCNQ channel openers like this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the effect of a compound on ion channel currents.
Objective: To measure the potentiation of KCNQ2/3 currents by this compound in a heterologous expression system.
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently co-transfected with cDNAs for human KCNQ2 and KCNQ3 subunits.
Solutions:
-
External Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl₂, 0.5 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 5 NaCl, 10 HEPES, 3 Mg-ATP, 0.2 Na₂-GTP; pH adjusted to 7.2 with KOH.
Procedure:
-
HEK293 cells co-expressing KCNQ2 and KCNQ3 are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Cells are held at a membrane potential of -80 mV.
-
KCNQ currents are elicited by depolarizing voltage steps (e.g., to -20 mV for 1-2 seconds).
-
A stable baseline recording of the KCNQ current is obtained.
-
This compound, at various concentrations, is applied to the bath via the perfusion system.
-
The effect of the compound on the current amplitude and voltage-dependence of activation is recorded.
-
Data are analyzed to determine the EC₅₀ value and the shift in the voltage of half-maximal activation (V₁/₂).
Thallium Flux Assay
This is a fluorescence-based high-throughput screening (HTS) assay used to identify and characterize ion channel modulators.
Objective: To determine the potency of this compound as a KCNQ channel opener in a high-throughput format.
Cell Line: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the KCNQ channel of interest.
Reagents:
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay Buffer (Chloride-free).
-
Stimulus Buffer containing thallium sulfate (Tl₂SO₄) and a depolarizing concentration of potassium sulfate (K₂SO₄).
Procedure:
-
Cells are plated in 384-well microplates.
-
The cells are loaded with a thallium-sensitive fluorescent dye according to the manufacturer's protocol.
-
After dye loading, the cells are washed with assay buffer.
-
This compound at various concentrations is pre-incubated with the cells.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A baseline fluorescence is recorded.
-
The stimulus buffer containing Tl⁺ is added to the wells to initiate thallium influx through open potassium channels.
-
The increase in fluorescence, which is proportional to the thallium influx, is measured kinetically.
-
The rate of fluorescence increase is used to determine the activity of the compound, and dose-response curves are generated to calculate the EC₅₀.
Experimental and Screening Workflow
The in vitro characterization of a novel KCNQ channel opener like this compound typically follows a multi-stage workflow, from initial discovery to detailed biophysical analysis.
Figure 2. Typical in vitro screening workflow for KCNQ channel openers.
Conclusion
The preliminary in vitro data for this compound strongly support its profile as a potent and selective opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel KCNQ channel modulators. The favorable in vitro efficacy and selectivity profile, combined with its demonstrated in vivo activity, underscore the therapeutic potential of this compound for the treatment of epilepsy and other neurological disorders driven by neuronal hyperexcitability. Further studies to elucidate the precise binding site and to fully characterize its activity across all KCNQ subtypes will provide a more complete understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of ICA-105665
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for in vivo studies of ICA-105665, a potent activator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels. The information is compiled from preclinical and clinical research to guide the design and execution of similar studies in the fields of epilepsy and otology.
Compound Profile: this compound
-
Mechanism of Action: this compound is a small molecule that selectively opens neuronal Kv7 (KCNQ) potassium channels, specifically heteromers of Kv7.2/7.3 and Kv7.3/7.5.[1][2] This activation leads to a hyperpolarizing shift in the neuronal membrane potential, thereby reducing neuronal excitability.
-
Therapeutic Potential: Investigated primarily for its anticonvulsant properties in epilepsy and for its protective effects against drug-induced hearing loss.[2][3]
-
Clinical Development Status: The development of this compound was discontinued due to unexpected side effects related to mitochondrial function in the liver and bile export protein transport observed during clinical trials.[4]
In Vivo Anticonvulsant Activity Protocols
This compound has demonstrated broad-spectrum antiseizure activity in various rodent models of epilepsy.[1]
Animal Models
Standard rodent models are utilized to assess the anticonvulsant efficacy of this compound. These include:
-
Maximal Electroshock (MES) Test
-
6 Hz Psychomotor Seizure Test
-
Pentylenetetrazole (PTZ) Seizure Test
-
Electrical Kindling Model
Experimental Protocol: Maximal Electroshock (MES) Test
This model induces a generalized tonic-clonic seizure and is useful for identifying compounds that prevent seizure spread.
Materials:
-
Male ICR mice (or other appropriate rodent strain)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Corneal electrodes
-
Electroshock device
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.). Doses ranging from <1 to 5 mg/kg have been shown to be effective.[1]
-
At the time of predicted peak plasma concentration (e.g., 30-60 minutes post-dose), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
The endpoint is the percentage of animals protected from the tonic hindlimb extension phase of the seizure.
Quantitative Data Summary: Anticonvulsant Activity
| Animal Model | Dosing Range (mg/kg) | Route of Administration | Observed Effect |
| Maximal Electroshock | <1 - 5 | i.p. or p.o. | Broad spectrum antiseizure activity |
| 6 Hz Seizures | <1 - 5 | i.p. or p.o. | Broad spectrum antiseizure activity |
| Pentylenetetrazole | <1 - 5 | i.p. or p.o. | Broad spectrum antiseizure activity |
| Electrical Kindling | <1 - 5 | i.p. or p.o. | Broad spectrum antiseizure activity |
In Vivo Protocol for Salicylate-Induced Hearing Loss
This protocol is designed to evaluate the otoprotective effects of this compound against salicylate-induced cochlear damage and hearing loss, which can be a model for tinnitus.[2]
Animal Model
-
Adult male Wistar rats (or other appropriate strain)
Experimental Protocol
Materials:
-
This compound
-
Salicylate (e.g., sodium salicylate)
-
Vehicle (e.g., 0.5% DMSO and 4.75% methylcellulose in water for this compound; Ringer's solution for salicylate)
-
Anesthesia (e.g., ketamine and xylazine)
-
Acoustic stimulation and recording equipment (e.g., Tucker-Davis Technologies system)
-
Round window electrode for recording Compound Action Potentials (CAPs)
-
System for measuring Distortion-Product Otoacoustic Emissions (DPOAEs)
Procedure:
-
Anesthetize the animal and place it in a sound-attenuating chamber.
-
Record baseline auditory function, including CAP thresholds and DPOAE amplitudes across a range of frequencies.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.[2]
-
After a predetermined time (e.g., 30 minutes), administer salicylate (e.g., 250 mg/kg, i.p.) to induce hearing loss.[2]
-
Monitor and record CAP thresholds and DPOAE amplitudes at regular intervals (e.g., 1 and 2 hours post-salicylate administration).[2]
-
The primary endpoints are the changes in CAP thresholds and DPOAE amplitudes compared to baseline and between treatment groups.
Quantitative Data Summary: Otoprotective Effects
| Measurement | Treatment Group | Dose (mg/kg) | Key Findings |
| Compound Action Potential (CAP) | Salicylate + this compound | 250 (Salicylate), 10 (this compound) | Attenuated the salicylate-induced reduction in CAP amplitude and threshold shifts.[2] |
| Distortion-Product Otoacoustic Emission (DPOAE) | Salicylate + this compound | 250 (Salicylate), 10 (this compound) | Prevented the salicylate-induced reduction of DPOAEs.[2] |
| Distortion-Product Otoacoustic Emission (DPOAE) | This compound alone | 10 | Enhanced the amplitude of DPOAEs.[2] |
Human Clinical Trial Protocol: Photosensitive Epilepsy
This section outlines the protocol used in a single-blind, single-dose, multiple-cohort study to assess the efficacy of this compound in patients with photosensitive epilepsy.[1][5][6]
Patient Population
-
Male and female patients aged 18-60 years with a history of reproducible photoparoxysmal responses (PPRs) on electroencephalogram (EEG).[5]
Experimental Design
A single-blind, placebo-controlled, single-dose, dose-escalation design was employed.
Procedure:
-
Day 1 (Placebo): Administer a placebo and determine the baseline standard photosensitivity range (SPR) by exposing the patient to intermittent photic stimulation (IPS) at various frequencies.[5] The SPR is quantified under three eye conditions (eyes closing, eyes closed, and eyes open), and the most sensitive condition is used for assessment.[6]
-
Day 2 (this compound): Administer a single oral dose of this compound. The study included cohorts receiving 100 mg, 200 mg, 400 mg, 500 mg, and 600 mg.[6]
-
Monitor the SPR at multiple time points post-dosing.
-
The primary efficacy endpoint is the reduction in the SPR compared to the placebo day. A partial response was defined as a reduction in the SPR of at least three units at three separate time points, while a complete suppression was defined as no PPRs.[5]
-
Monitor for adverse events. Dizziness was the most common nervous system-related adverse event.[1] A brief generalized seizure was observed in a patient at the 600 mg dose, leading to the discontinuation of that dose cohort.[1][5]
Quantitative Data Summary: Efficacy in Photosensitive Epilepsy
| Dose of this compound | Number of Responders / Total Patients | Key Findings |
| 100 mg | 1 / 4 | Reduction in SPR observed in one patient.[1][5][6] |
| 400 mg | 2 / 4 | Reduction in SPR in two patients, with one showing complete abolishment.[1][5][6] |
| 500 mg | 4 / 6 | Reduction in SPR in four of the six patients.[1][5][6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo anticonvulsant studies.
Caption: Workflow for the salicylate-induced hearing loss model.
References
- 1. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kv7 potassium channel activation ... preview & related info | Mendeley [mendeley.com]
Application Notes and Protocols for ICA-105665 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of ICA-105665, a potent and orally active neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channel opener, in rat models. The information is intended to assist in the design and execution of preclinical studies investigating the compound's efficacy and mechanism of action.
Overview of this compound
This compound is a small molecule that has demonstrated broad-spectrum antiseizure activity in multiple animal models.[1] It functions by opening neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels, which helps to stabilize neuronal membrane potential and reduce hyperexcitability.[1]
Recommended Dosage in Rat Models
The effective dosage of this compound in rats can vary depending on the experimental model and the route of administration. The following table summarizes recommended doses from preclinical studies.
| Rat Model | Effective Dose Range | Route of Administration | Reference |
| Maximal Electroshock (MES) Seizure | <1 to 5 mg/kg | Oral (p.o.) | [1] |
| Pentylenetetrazole (PTZ) Seizure | <1 to 5 mg/kg | Oral (p.o.) | [1] |
| 6 Hz Seizures | <1 to 5 mg/kg | Not Specified | [1] |
| Electrical Kindling | <1 to 5 mg/kg | Not Specified | [1] |
| Salicylate-Induced Hearing Loss | 10 mg/kg | Intraperitoneal (i.p.) | [2] |
Note: For the MES and PTZ models, a related compound, ICA-27243, showed efficacy with ED50 values of 1.5 mg/kg (p.o.) and 2.2 mg/kg (p.o.) respectively in rats, which can serve as a useful reference for dose selection.
Experimental Protocols
Preparation of this compound for In Vivo Administration
For Intraperitoneal (i.p.) Injection:
A published protocol for preparing this compound for i.p. administration in rats is as follows:
-
Dissolve 100 mg of this compound in 50 µl of DMSO.
-
Add 950 µl of methylcellulose to the solution.
-
Further dissolve the mixture in 19 ml of water to achieve a final concentration of 5 mg/ml.[2]
For Oral (p.o.) Administration:
While a specific vehicle for oral administration of this compound is not detailed in the available literature, common vehicles for oral gavage in rats include:
-
0.5% or 1% Methylcellulose in water
-
Corn oil
-
Polyethylene glycol 400 (PEG400)
It is recommended to perform small-scale solubility and stability tests to determine the most suitable vehicle for your specific formulation.
Maximal Electroshock (MES) Seizure Model Protocol
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Procedure:
-
Administer this compound or vehicle control to Sprague-Dawley rats at the desired dose and route (e.g., orally). The time between drug administration and the MES test should be determined based on the pharmacokinetic profile of the compound (typically at the time of peak plasma concentration).
-
Anesthetize the corneas of the rats with a drop of 0.5% tetracaine hydrochloride.
-
Apply a thin layer of electrode gel or saline to the corneal electrodes.
-
Deliver an electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered a positive indication of anticonvulsant activity.
Pentylenetetrazole (PTZ)-Induced Seizure Model Protocol
The PTZ-induced seizure model is used to screen for compounds effective against myoclonic and absence seizures.
Procedure:
-
Administer this compound or vehicle control to Wistar or Sprague-Dawley rats at the selected dose and route.
-
At a predetermined time after drug administration, inject a convulsive dose of PTZ (e.g., 30-60 mg/kg, subcutaneously or intraperitoneally). The dose of PTZ may need to be optimized in your laboratory to consistently induce seizures.
-
Immediately after PTZ injection, place the rat in an observation chamber.
-
Observe and score the seizure activity for a set period (e.g., 30 minutes) using a standardized scoring system (e.g., Racine scale). Key parameters to measure include the latency to the first seizure and the severity of the seizures.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound exerts its anticonvulsant effects by activating Kv7.2/7.3 and Kv7.3/7.5 potassium channels. This activation leads to an increase in the M-current, a subthreshold potassium current that helps to hyperpolarize the neuronal membrane and dampen repetitive firing.
Caption: Mechanism of action of this compound.
Experimental Workflow for Anticonvulsant Screening
The following diagram illustrates a typical workflow for evaluating the anticonvulsant efficacy of this compound in a rat seizure model.
Caption: Workflow for anticonvulsant screening.
Pharmacokinetic Data
Detailed pharmacokinetic parameters for this compound in rats are not extensively published. However, one study noted that the peak plasma concentration of this compound occurred approximately 1 hour after injection. Researchers should consider conducting pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and bioavailability for their specific formulation and route of administration to optimize experimental design.
Safety and Toxicology
In a 7-day rat toxicity study, dose-dependent elevations in alanine aminotransferase (ALT) were observed, which could be indicative of liver toxicity. However, these elevations were not accompanied by histological evidence of liver injury and were not confirmed in subsequent 28-day and 6-month toxicity studies in rats.[3] As with any experimental compound, appropriate safety precautions should be taken, and animals should be monitored for any adverse effects.
References
- 1. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: ICA-105665 in Hippocampal Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-105665 is a potent and selective opener of the neuronal KCNQ2/3 (Kv7.2/7.3) and KCNQ3/5 (Kv7.3/7.5) voltage-gated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their activation leads to hyperpolarization of the neuronal membrane, making it more difficult to initiate action potentials. This mechanism of action makes KCNQ channel openers like this compound promising therapeutic agents for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3] In preclinical studies, this compound has demonstrated broad-spectrum antiseizure activity in multiple animal models.[1][2] Furthermore, it has been shown to penetrate the central nervous system and engage with neuronal Kv7 potassium channels, reducing photoparoxysmal EEG responses in patients with epilepsy.[2]
Hippocampal slice preparations are a cornerstone of in vitro neurophysiology, offering a well-preserved neuronal architecture that allows for the detailed study of synaptic transmission and neuronal excitability. This application note provides detailed protocols for the use of this compound in acute hippocampal slices to investigate its effects on neuronal function. The methodologies described herein are based on established protocols for hippocampal slice electrophysiology and data from studies on potent KCNQ2/3 channel openers.
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of KCNQ2/3 and KCNQ3/5 channels. By binding to the channel protein, it stabilizes the open conformation, thereby increasing the potassium current (M-current) at sub-threshold membrane potentials. This enhanced potassium efflux hyperpolarizes the neuron, reducing its firing frequency and dampening overall network excitability. The M-current plays a crucial role in spike frequency adaptation and setting the resting membrane potential of hippocampal neurons.
Data Presentation: Effects of KCNQ2/3 Openers on Hippocampal Epileptiform Activity
While specific quantitative data for this compound in hippocampal slices is not yet widely published, the effects of the potent KCNQ2/3 opener retigabine have been well-characterized and are presented here as a proxy. These studies typically induce epileptiform activity in hippocampal slices using agents like 4-aminopyridine (4-AP) or by perfusing with a low-magnesium (low-Mg²⁺) artificial cerebrospinal fluid (aCSF).
Table 1: Effect of Retigabine on Low-Mg²⁺-Induced Epileptiform Discharges in Rat Hippocampal CA1 Region
| Concentration (µM) | Effect on Discharge Frequency | Effect on Discharge Amplitude |
| 10 | 34% reduction | No significant effect |
| 20 | Reversible suppression | - |
Data synthesized from studies on retigabine in low-Mg²⁺ models.
Table 2: Effect of Retigabine on 4-AP-Induced Seizure-Like Events (SLEs) in Rat Entorhinal Cortex-Hippocampal Slices
| Concentration (µM) | Percentage of Slices with SLE Suppression |
| 5 | 71.4% |
| 10 | 100% |
Data synthesized from studies on retigabine in 4-AP models.
Experimental Protocols
The following protocols provide a detailed methodology for preparing acute hippocampal slices and performing electrophysiological recordings to assess the effects of this compound.
Protocol 1: Preparation of Acute Hippocampal Slices (Mouse or Rat)
This protocol describes the preparation of acute hippocampal slices suitable for electrophysiological recordings.
Materials:
-
Slicing Solution (Carbogenated, ice-cold):
-
Sucrose-based: 85 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 75 mM sucrose, 25 mM glucose, 0.5 mM CaCl₂, and 4 mM MgCl₂.
-
-
Artificial Cerebrospinal Fluid (aCSF) (Carbogenated):
-
125 mM NaCl, 2.4 mM KCl, 1.2 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, and 1 mM MgCl₂.
-
-
Carbogen Gas: 95% O₂ / 5% CO₂
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Incubation chamber
-
Water bath
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal deeply with isoflurane and perform decapitation.
-
Brain Extraction: Quickly dissect the brain and immerse it in ice-cold, carbogenated slicing solution.
-
Slicing:
-
Mount the brain onto the vibratome stage.
-
Cut 300-400 µm thick transverse hippocampal slices in the ice-cold, carbogenated slicing solution.
-
-
Incubation and Recovery:
-
Transfer the slices to an incubation chamber containing carbogenated aCSF.
-
Allow the slices to recover at 32-34°C for at least 30 minutes, followed by at least 1 hour at room temperature before recording.
-
Protocol 2: Field Potential Recording in Hippocampal Slices
This protocol describes how to perform extracellular field potential recordings to study the effects of this compound on synaptic transmission and plasticity.
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber with perfusion system
-
aCSF (Carbogenated)
-
This compound stock solution (in DMSO)
-
Stimulating and recording electrodes (e.g., glass micropipettes filled with aCSF)
-
Amplifier and data acquisition system
Procedure:
-
Slice Placement: Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 32-34°C.
-
Electrode Placement:
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.
-
Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver baseline stimuli (e.g., 0.1 ms duration every 20 seconds) and adjust the stimulus intensity to elicit a fEPSP that is approximately 50% of the maximal response.
-
Record a stable baseline for at least 20 minutes.
-
-
This compound Application:
-
Prepare the desired final concentration of this compound in aCSF from the stock solution. Ensure the final DMSO concentration is minimal (e.g., <0.1%).
-
Switch the perfusion to the aCSF containing this compound.
-
Record the fEPSPs for at least 30-60 minutes to observe the effect of the compound.
-
-
Washout: Switch the perfusion back to the control aCSF to determine if the effects of this compound are reversible.
Protocol 3: Whole-Cell Patch-Clamp Recording
This protocol allows for the detailed investigation of this compound's effects on the intrinsic properties of individual hippocampal neurons.
Materials:
-
Prepared acute hippocampal slices
-
Recording setup with an upright microscope, micromanipulators, amplifier, and data acquisition system
-
aCSF (Carbogenated)
-
This compound stock solution
-
Patch pipettes (3-6 MΩ resistance)
-
Intracellular solution (e.g., K-gluconate based)
Procedure:
-
Slice and Neuron Selection: Place a slice in the recording chamber and identify a healthy pyramidal neuron in the CA1 region using differential interference contrast (DIC) microscopy.
-
Giga-seal Formation and Whole-Cell Configuration:
-
Approach the selected neuron with a patch pipette containing the intracellular solution.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
-
Recording Intrinsic Properties:
-
In current-clamp mode, inject a series of current steps to elicit action potentials and measure properties such as resting membrane potential, input resistance, and spike frequency adaptation.
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration.
-
Repeat the current-step protocol to assess the changes in the neuron's intrinsic properties.
-
-
M-current Measurement (Voltage-Clamp):
-
In voltage-clamp mode, hold the neuron at a hyperpolarized potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the M-current.
-
Apply this compound and observe the enhancement of the M-current.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in hippocampal slice recordings.
References
- 1. The anticonvulsant retigabine potently suppresses epileptiform discharges in the low Ca ++ and low Mg++ model in the hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of retigabine (D-23129) on different patterns of epileptiform activity induced by low magnesium in rat entorhinal cortex hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of ICA-105665 on Neuronal Firing Rates
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-105665 is a potent small molecule opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 (KCNQ2/3 and KCNQ3/5) voltage-gated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their activation leads to a hyperpolarizing shift in the cell membrane potential, making neurons less likely to fire action potentials. Due to this mechanism, this compound has been investigated as a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[2]
These application notes provide detailed protocols for measuring the effects of this compound on neuronal firing rates using common electrophysiological techniques. The provided data and methodologies are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and similar KCNQ channel modulators.
Mechanism of Action
This compound exerts its effects by directly targeting and activating KCNQ2/3 and KCNQ3/5 potassium channels. This activation increases the M-current, a slowly activating and deactivating potassium current that helps to stabilize the membrane potential and control neuronal firing rates. By enhancing the M-current, this compound effectively raises the threshold for action potential generation, thereby reducing neuronal hyperexcitability.
Data Presentation
| Dose of this compound | Number of Responders / Total Subjects | Percentage of Responders |
| 100 mg | 1 / 4 | 25% |
| 400 mg | 2 / 4 | 50% |
| 500 mg | 4 / 6 | 67% |
Data adapted from a clinical study on the reduction of photoparoxysmal EEG responses in patients with epilepsy. A response was defined as a significant reduction in the standard photosensitivity range.[1][3]
Experimental Protocols
The following are detailed protocols for two primary methods of measuring neuronal firing rates to assess the effects of compounds like this compound.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the detailed recording of electrical activity from a single neuron.
1. Cell Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Maintain cultures for 10-14 days in vitro (DIV) to allow for mature neuronal development and synapse formation.
2. Recording Setup:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.2 with KOH).
3. Recording Procedure:
-
Establish a giga-ohm seal between the patch pipette and the membrane of a selected neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record the spontaneous firing rate of the neuron for a baseline period of 5-10 minutes.
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in aCSF immediately before use.
-
Apply different concentrations of this compound to the recording chamber via the perfusion system.
-
Record the neuronal firing rate for 5-10 minutes at each concentration, allowing for equilibration.
-
Perform a washout with aCSF to determine if the effect is reversible.
4. Data Analysis:
-
Analyze the recorded traces to determine the mean firing rate (in Hz or spikes/second) for the baseline, drug application, and washout periods.
-
Plot the change in firing rate as a function of this compound concentration to generate a dose-response curve.
Protocol 2: Microelectrode Array (MEA) Recordings
MEAs allow for the non-invasive, long-term recording of network activity from a population of neurons.
1. Cell Plating:
-
Coat MEA plates with an appropriate substrate (e.g., poly-L-lysine) to promote cell adherence.
-
Plate primary neurons or iPSC-derived neurons onto the MEA at a sufficient density to form a synaptically connected network.
-
Culture the neurons on the MEA for at least 14 DIV.
2. Recording Procedure:
-
Place the MEA plate in the recording device, which should be maintained at 37°C and 5% CO2.
-
Record baseline spontaneous network activity, including mean firing rate, burst frequency, and network synchrony, for at least 30 minutes.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Add the different concentrations of this compound to the wells of the MEA plate.
-
Record the neuronal network activity at various time points after compound addition (e.g., 30 minutes, 1 hour, 24 hours) to assess both acute and chronic effects.
3. Data Analysis:
-
Use the MEA software to analyze the recorded data and extract parameters such as weighted mean firing rate, burst rate, and synchrony index for each well.
-
Normalize the data to the baseline recordings for each well.
-
Generate concentration-response curves for the different parameters to determine the IC50 or EC50 of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the effect of a test compound on neuronal firing rates using MEA.
References
- 1. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of ICA-105665 in Preclinical Research
These application notes provide a comprehensive overview of the in vivo delivery methods for the KCNQ channel activator, ICA-105665, in the context of preclinical studies. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective opener of the KCNQ family of voltage-gated potassium channels, specifically targeting KCNQ2/3 and KCNQ3/5 heteromers.[1][2] These channels are critical regulators of neuronal excitability, making them attractive therapeutic targets for conditions such as epilepsy and neuropathic pain.[3] Preclinical in vivo studies are essential for evaluating the efficacy, pharmacokinetics, and safety profile of this compound. This document outlines the established methods for its delivery in animal models.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical studies involving the in vivo administration of this compound.
| Parameter | Animal Model | Route of Administration | Dose Range | Key Findings | Reference |
| Antiseizure Activity | Epilepsy Models (Maximal Electroshock, 6 Hz, Pentylenetetrazole, Kindling) | Not specified, likely systemic (e.g., IP or PO) | <1 to 5 mg/kg | Demonstrated broad-spectrum antiseizure activity. | [2] |
| Otoprotection | Salicylate-Induced Hearing Loss (Rat) | Intraperitoneal (IP) | 10 mg/kg | Prevented salicylate-induced reduction in compound action potentials and distortion-product otoacoustic emissions. | [1] |
Signaling Pathway of this compound
This compound exerts its therapeutic effects by modulating the M-current, which is predominantly carried by KCNQ2/3 and KCNQ3/5 channels. The activation of these channels leads to a hyperpolarization of the neuronal membrane, which reduces neuronal excitability.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration in Rodents for Otoprotective Studies
This protocol is based on the methodology used in studies evaluating the efficacy of this compound in a rat model of salicylate-induced hearing loss.[1]
Materials:
-
This compound
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO) and saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least 7 days prior to the experiment. Ensure free access to food and water.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration for a 10 mg/kg dose. The final concentration of DMSO should be minimized (e.g., <5%) to avoid toxicity.
-
Ensure the final solution is clear and free of precipitates.
-
-
Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions, such as distress, lethargy, or changes in behavior.
-
Proceed with the planned experimental procedures, such as the induction of salicylate toxicity and subsequent auditory testing.
-
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for an in vivo preclinical study investigating the efficacy of this compound.
Considerations for In Vivo Delivery
-
Formulation: Due to the likely hydrophobic nature of small molecule drugs like this compound, careful consideration of the vehicle is crucial for ensuring solubility and bioavailability. Common vehicles include solutions with co-solvents like DMSO, polyethylene glycol (PEG), or Tween 80, as well as suspensions in vehicles like carboxymethylcellulose (CMC). The choice of vehicle should be validated for compatibility and potential toxicity.
-
Route of Administration: The selection of the administration route (e.g., intraperitoneal, oral, intravenous) depends on the specific aims of the study.[4] Oral administration is often preferred for its clinical relevance, while intravenous administration provides direct systemic exposure. Intraperitoneal injection is a common route in rodent studies for systemic delivery.
-
Pharmacokinetics: Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[5][6] This information is critical for designing dosing regimens that achieve and maintain therapeutic concentrations at the target site.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Proper handling, appropriate dosing volumes, and monitoring for adverse effects are paramount.
References
- 1. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. pharmacy.umich.edu [pharmacy.umich.edu]
- 6. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mitigating ICA-105665-induced hepatotoxicity in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate hepatotoxicity induced by the novel K-Ras inhibitor, ICA-105665.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?
A1: Preclinical studies suggest that this compound, while a potent K-Ras inhibitor, can undergo metabolic activation in hepatocytes. This process leads to the formation of a reactive metabolite that depletes cellular glutathione (GSH), a key antioxidant. The depletion of GSH results in increased mitochondrial oxidative stress, leading to the opening of the mitochondrial permeability transition pore (mPTP), subsequent ATP depletion, and ultimately, necrotic cell death.[1][2][3]
Q2: Are there any known strategies to mitigate this hepatotoxicity?
A2: Yes, research has focused on co-administration of antioxidants and agents that can modulate metabolic pathways. N-acetylcysteine (NAC), a precursor to glutathione, has shown promise in preclinical models by replenishing hepatic GSH stores and reducing oxidative stress. Additionally, inhibitors of specific cytochrome P450 enzymes involved in the metabolic activation of this compound are under investigation.
Q3: What in vitro models are recommended for studying this compound hepatotoxicity?
A3: Primary human hepatocytes are the gold standard for in vitro hepatotoxicity testing as they most closely mimic the in vivo metabolic capabilities of the liver.[4] However, immortalized human hepatocyte cell lines, such as HepG2 cells, can be used for initial high-throughput screening, though they may have different metabolic profiles.[4][5] 3D liver spheroids are also an excellent option for longer-term studies as they better recapitulate liver architecture and function.
Q4: What are the key biomarkers to monitor for this compound-induced liver injury in vivo?
A4: The primary serum biomarkers for detecting drug-induced liver injury are alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6] An increase in these enzymes in the blood is indicative of hepatocyte damage. Alkaline phosphatase (ALP) and bilirubin levels should also be monitored as indicators of cholestatic injury.[7]
Troubleshooting Guides
In Vitro Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in cytotoxicity assays between experiments. | 1. Inconsistent cell health or passage number.2. Variation in this compound stock solution stability.3. Inconsistent incubation times. | 1. Use hepatocytes at a consistent and low passage number. Ensure high viability (>95%) before seeding.2. Prepare fresh stock solutions of this compound for each experiment. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.3. Use a calibrated timer and standardize the incubation period for all plates in an experiment. |
| Lower than expected cytotoxicity in primary hepatocytes. | 1. Sub-optimal metabolic activity of hepatocytes.2. Incorrect dosage calculation. | 1. Ensure hepatocytes are cultured in a suitable medium that maintains their metabolic competence. Allow cells to acclimate for at least 24 hours before treatment.2. Double-check all calculations for dilutions of this compound. Perform a dose-response curve to confirm the cytotoxic range. |
| No protective effect observed with N-acetylcysteine (NAC). | 1. Inappropriate timing of NAC administration.2. Insufficient concentration of NAC. | 1. Administer NAC either as a pre-treatment (1-2 hours before this compound) or concurrently with this compound. Post-treatment may be less effective.2. Perform a dose-escalation study with NAC to determine the optimal protective concentration in your specific cell model. |
In Vivo Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant elevation in ALT/AST levels despite suspected hepatotoxicity. | 1. Timing of blood collection is not optimal.2. The animal model is less sensitive to this compound. | 1. Perform a time-course study to determine the peak of ALT/AST elevation after this compound administration. This can vary depending on the animal model and dose.2. Consider using a different rodent strain that may have a metabolic profile more susceptible to this compound-induced hepatotoxicity. |
| High mortality in the experimental group. | 1. The dose of this compound is too high.2. Off-target effects of the compound. | 1. Conduct a dose-range finding study to identify a maximum tolerated dose (MTD) that induces sublethal hepatotoxicity.2. Investigate other potential organ toxicities through histological analysis of key organs (e.g., kidney, heart). |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Primary Human Hepatocytes
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 95.2 |
| 5 | 88.1 |
| 10 | 75.4 |
| 25 | 51.3 |
| 50 | 22.7 |
| 100 | 5.8 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Hepatotoxicity in Mice
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle Control | 35 ± 5 | 55 ± 8 |
| This compound (50 mg/kg) | 450 ± 65 | 620 ± 80 |
| This compound (50 mg/kg) + NAC (100 mg/kg) | 120 ± 25 | 180 ± 35 |
| NAC (100 mg/kg) | 38 ± 6 | 58 ± 7 |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity
-
Cell Seeding: Plate primary human hepatocytes in collagen-coated 96-well plates at a density of 5 x 10^4 cells per well. Allow cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a resazurin-based assay. Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Data Analysis: Measure the fluorescence at 560 nm excitation and 590 nm emission. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Assessment of Hepatotoxicity and Mitigation
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for one week before the experiment.
-
Grouping: Divide the mice into four groups: Vehicle Control, this compound, this compound + NAC, and NAC alone.
-
Dosing: Administer NAC (100 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before this compound administration. Administer this compound (50 mg/kg) or vehicle via oral gavage.
-
Sample Collection: At 24 hours post-ICA-105665 administration, collect blood via cardiac puncture for serum analysis. Euthanize the animals and collect liver tissue for histological analysis.
-
Biochemical Analysis: Centrifuge the blood to separate the serum. Measure ALT and AST levels using commercially available kits.
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver injury.
Visualizations
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for investigating and mitigating this compound hepatotoxicity.
Caption: Logical troubleshooting flow for unexpected in vitro cytotoxicity results.
References
- 1. Acetaminophen Hepatotoxicity: Paradigm for Understanding Mechanisms of Drug-Induced Liver Injury | Annual Reviews [annualreviews.org]
- 2. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. A robust graph-based computational model for predicting drug-induced liver injury compounds [PeerJ] [peerj.com]
- 7. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Mitigating Off-Target Effects of ICA-105665
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing ICA-105665. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active small molecule that functions as an opener or activator of the neuronal Kv7.2/7.3 and Kv7.3/7.5 (also known as KCNQ2/3 and KCNQ3/5) voltage-gated potassium channels.[1][2] By activating these channels, it helps to stabilize the neuronal membrane potential, thereby reducing neuronal hyperexcitability. This mechanism is the basis for its investigation as an anti-seizure medication for epilepsy.[2][3][4]
Q2: What are the known off-target effects of this compound?
A2: The primary documented off-target effects of this compound involve the liver. Specifically, it has been shown to:
-
Inhibit liver mitochondrial function.[1]
-
Inhibit the bile salt export protein (BSEP) transport.[1] These off-target activities are observed at concentrations significantly higher than those required for its on-target Kv7 channel activation.
Q3: I am observing unexpected hepatotoxicity in my in vitro human cell line experiments. Could this be an off-target effect?
A3: Yes, this is possible. While this compound does not show potent direct cytotoxicity in liver cell lines like THLE and HepG2 at lower concentrations, it can compromise mitochondrial respiratory reserve in human hepatocytes at concentrations above 11 μM.[1] A Phase I clinical study also revealed unexpected hepatotoxicity in healthy human subjects, which was linked to disrupted bile acid homeostasis. This suggests a species-specific difference, as significant liver toxicity was not observed in long-term rat and monkey studies.[1]
Q4: My animal model is showing elevated liver enzymes (e.g., ALT). Is this a known effect?
A4: Dose-dependent elevations in alanine aminotransferase (ALT) were observed in a 7-day rat toxicity study, which can indicate potential liver toxicity.[1] However, it's important to note that these findings were not accompanied by histological evidence of liver injury and were not replicated in a subsequent 7-day study or in longer-term (28-day, 6-month) studies in rats.[1] Toxicity studies in cynomolgus monkeys for up to 9 months were also negative for liver toxicity.[1] Therefore, transient ALT elevations could be an off-target effect, but may not necessarily correlate with significant liver damage in rodent models.
Q5: Are there any observed off-target effects on the central nervous system (CNS)?
A5: While the primary CNS effect is on-target (anti-seizure activity), clinical trials have reported adverse events related to the nervous system.[5][6] The most common was dizziness, which appeared to be dose-dependent and correlated with plasma concentrations of the compound.[2][6] In one instance, a brief generalized seizure occurred in a patient at a high dose (600 mg), which led to the discontinuation of that dosage cohort in the study.[5][6]
Q6: At what concentrations should I be concerned about off-target effects?
A6: The key is the therapeutic window between on-target efficacy and off-target toxicity. The EC50 for activating its target Kv7.2/7.3 channels is approximately 0.3 µM.[4] In contrast, the IC50 for inhibiting the BSEP transporter is 311 μM, and cytotoxic effects in liver cell lines were observed at IC50 values of 130-192 μM.[1] Compromised mitochondrial respiration was seen at concentrations >11 μM.[1] It is crucial to use the lowest effective concentration to achieve the desired on-target effect and to perform dose-response curves to identify the optimal concentration for your specific experimental system.
Data Presentation: On-Target vs. Off-Target Activity
Table 1: Summary of this compound In Vitro Activity
| Target/Effect | Channel/Protein | Species | Activity Type | Value | Reference |
| On-Target | Kv7.2/7.3 (KCNQ2/3) | Human | EC50 | ~0.3 µM | [4] |
| Kv7.3/7.5 (KCNQ3/5) | Human | EC50 | ~1.5 µM | [4] | |
| Kv7.4 (KCNQ4) | Human | EC50 | ~3.3 µM | [4] | |
| Off-Target | Mitochondrial Respiration | Human Hepatocytes | Compromised at | >11 µM | [1] |
| Cytotoxicity | HepG2 Cell Line | IC50 (72h) | ~130 µM | [1] | |
| Cytotoxicity | THLE Cell Line | IC50 (72h) | ~192 µM | [1] | |
| BSEP Transport | Not Specified | IC50 | 311 µM | [1] |
Table 2: Common Adverse Events (AEs) from a Phase IIa Photosensitivity Study
| Adverse Event | Frequency/Severity | Notes | Reference |
| Dizziness | Most common AE | Appeared to be the first emerging AE; correlated with higher plasma concentrations. | [2][6] |
| Somnolence | Rated as moderate at 500 mg dose | - | [2] |
| Fatigue | Rated as moderate at 500 mg dose | - | [2] |
| Seizure | One instance at 600 mg | Brief generalized seizure; led to discontinuation of this dose cohort. | [5][6] |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Function via Seahorse XF Analyzer
This protocol provides a general workflow to assess if this compound is affecting mitochondrial respiration in your cell model.
-
Cell Culture: Plate your cells (e.g., HepG2, primary hepatocytes) in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrate (e.g., glucose, pyruvate, glutamine), and incubate the plate at 37°C in a non-CO2 incubator.
-
Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A). Calibrate the Seahorse XF Analyzer.
-
Data Acquisition: Place the cell culture plate in the analyzer and run the Mito Stress Test protocol. This will measure key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Analysis: Analyze the data to determine if this compound treatment leads to a dose-dependent decrease in any of these parameters, which would indicate mitochondrial dysfunction.[1]
Protocol 2: General Workflow for a BSEP Inhibition Assay
This protocol outlines the steps to determine if this compound inhibits BSEP function using membrane vesicles.
-
Vesicle Preparation: Obtain or prepare membrane vesicles from a cell line overexpressing human BSEP (e.g., Sf9 or HEK293 cells).
-
Assay Buffer: Prepare an assay buffer containing ATP to fuel the transport process.
-
Incubation: In a 96-well plate, combine the BSEP vesicles, a radiolabeled BSEP substrate (e.g., [3H]-taurocholic acid), and varying concentrations of this compound or a known inhibitor (positive control).
-
Transport Reaction: Incubate the mixture at 37°C for a short, defined period (e.g., 5-10 minutes) to allow for substrate transport into the vesicles.
-
Stopping the Reaction: Stop the transport by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the unincorporated substrate.
-
Quantification: Wash the filters to remove any remaining unincorporated substrate. Allow the filters to dry, add scintillation fluid, and quantify the amount of radiolabeled substrate trapped within the vesicles using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of BSEP activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: On-target vs. Off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical map of problems, causes, and actions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ICA-105665 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of ICA-105665, a potent Kv7.2/7.3 and Kv7.3/7.5 potassium channel opener, for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a potent and orally active opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels.[1][2] These channels, also known as KCNQ2/3 and KCNQ3/5, are crucial in regulating neuronal excitability. By opening these channels, this compound increases potassium efflux, which hyperpolarizes the cell membrane and reduces neuronal firing, making it a compound of interest for conditions like epilepsy.[3][4]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: Based on its known potency and cytotoxicity, a good starting point for this compound in most cell-based assays is in the range of 100 nM to 1 µM . The in vitro EC50 (the concentration at which 50% of the maximum effect is achieved) for cloned rat KCNQ2/3 channels is approximately 160 nM.[5] It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) up to a high concentration (e.g., 10-30 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: In which cell lines can I test the activity of this compound?
A3: this compound is typically tested in cell lines that endogenously express or are engineered to stably express KCNQ2 and KCNQ3 channels. Commonly used cell lines include:
-
HEK293 (Human Embryonic Kidney) cells: These are often used for transient or stable co-expression of KCNQ2 and KCNQ3 subunits.
-
CHO (Chinese Hamster Ovary) cells: Similar to HEK293 cells, CHO cells are a reliable host for stably expressing KCNQ2/3 channels for electrophysiological and other cell-based assays.
-
SH-SY5Y (Human Neuroblastoma) cells: These cells endogenously express KCNQ channels and can be a more physiologically relevant model for studying neuronal effects.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your assay buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced effects on your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed activity of this compound | Suboptimal compound concentration: The concentration used may be too low to elicit a response. | Perform a wider dose-response experiment, starting from nanomolar concentrations and extending into the low micromolar range. |
| Low expression of KCNQ2/3 channels: The cell line may not express sufficient levels of the target channels. | Verify the expression of KCNQ2 and KCNQ3 in your cell line using techniques like Western blot or qPCR. Consider using a cell line with confirmed stable expression. | |
| Compound degradation: this compound may be unstable in the assay medium over long incubation periods. | Minimize the incubation time or replenish the compound during the experiment if feasible. Assess compound stability in your specific medium at 37°C over time. | |
| High background signal or inconsistent results | Cell health issues: Cells may be unhealthy or plated at an inconsistent density. | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells. |
| Assay variability: Inconsistent pipetting, temperature fluctuations, or edge effects in the plate can lead to variability. | Use calibrated pipettes, ensure uniform temperature control, and consider omitting the outer wells of the plate from analysis to minimize edge effects. | |
| Observed cytotoxicity | High compound concentration: While this compound has a good therapeutic window, very high concentrations can be toxic. | Lower the concentration of this compound used in the assay. Refer to the cytotoxicity data provided below. |
| High DMSO concentration: The final concentration of the solvent may be toxic to the cells. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Include a vehicle control (medium with DMSO) in your experiment. |
Quantitative Data Summary
The following tables summarize the known potency and cytotoxicity values for this compound.
Table 1: Potency of this compound
| Assay Type | Target | Cell Line | Value | Reference |
| Rubidium Efflux | Rat KCNQ2/3 channels | Not specified | EC50 = 160 nM | [5] |
Table 2: Cytotoxicity of this compound
| Assay Type | Cell Line | Incubation Time | Value | Reference |
| Cytotoxicity | THLE (Human Liver Epithelial) | 72 hours | IC50 ~192 µM | [1] |
| Cytotoxicity | HepG2 (Human Liver Cancer) | 72 hours | IC50 ~130 µM | [1] |
| Cell Loss | Human Hepatocytes | 48 hours | AC50 >125 µM | [1] |
Experimental Protocols
Protocol 1: Rubidium Efflux Assay for Measuring KCNQ2/3 Channel Activity
This protocol is adapted from established methods for measuring potassium channel activity.
1. Cell Plating:
- Seed HEK293 cells stably expressing KCNQ2/3 channels in a 96-well plate at a density that will result in a confluent monolayer the next day.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Cell Loading with Rubidium:
- The next day, aspirate the culture medium.
- Wash the cells once with a pre-warmed loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- Add 100 µL of loading buffer containing a non-toxic concentration of Rubidium Chloride (RbCl, e.g., 1 mM) to each well.
- Incubate for 2-4 hours at 37°C to allow for Rb+ uptake.
3. Compound Incubation and Efflux Stimulation:
- Prepare a series of dilutions of this compound in an efflux stimulation buffer (a buffer with a slightly elevated potassium concentration to depolarize the cells and open voltage-gated channels, e.g., containing 10-15 mM KCl). Also, prepare a vehicle control (efflux buffer with DMSO) and a positive control (a known KCNQ2/3 opener like retigabine).
- After the loading period, aspirate the rubidium loading buffer.
- Wash the cells gently 3-4 times with a wash buffer (similar to the loading buffer but without RbCl) to remove extracellular rubidium.
- Add 100 µL of the prepared this compound dilutions or controls to the respective wells.
- Incubate for a defined period (e.g., 10-30 minutes) at room temperature or 37°C to stimulate rubidium efflux.
4. Sample Collection and Analysis:
- After incubation, carefully collect the supernatant (which contains the effused rubidium) from each well and transfer it to a new 96-well plate.
- Lyse the cells remaining in the original plate by adding 100 µL of a lysis buffer (e.g., 0.1% Triton X-100 in wash buffer). This fraction contains the intracellular rubidium.
- Determine the rubidium content in both the supernatant and the cell lysate samples using an atomic absorption spectrophotometer.
5. Data Analysis:
- Calculate the percentage of rubidium efflux for each well using the formula: % Efflux = [Rubidium in Supernatant / (Rubidium in Supernatant + Rubidium in Lysate)] * 100
- Plot the percentage of efflux against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Visualizations
References
- 1. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acseusa.org [acseusa.org]
- 3. Human KCNQ2/KCNQ3 Stable Cell Line-HEK293 (CSC-RI0145) - Creative Biogene [creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting ICA-105665 solubility issues in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive resources for troubleshooting solubility issues related to ICA-105665 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is approximately 250 mg/mL, which corresponds to a molar concentration of 703.55 mM.[1] It is important to note that achieving this concentration often requires ultrasonic assistance to facilitate dissolution.[1]
Q2: My this compound is not fully dissolving in DMSO, even at lower concentrations. What are the initial steps I should take?
A2: When encountering solubility issues, first verify the quality of your DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which can significantly reduce its solvating power.[2][3] Always use fresh, anhydrous, high-purity DMSO from a recently opened bottle.[2][3] Initial troubleshooting should involve vigorous vortexing, followed by sonication in a water bath.[2]
Q3: Can I heat the solution to help dissolve the compound?
A3: Yes, gentle heating can aid dissolution. It is recommended to warm the solution in a water bath at 37°C for 5-10 minutes with intermittent vortexing.[2][4] Avoid excessive or prolonged heating at high temperatures (e.g., above 50°C) to prevent potential degradation of the compound.[5]
Q4: My this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A4: This is a common issue known as "precipitation upon dilution" that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[4] To prevent this, perform serial dilutions of your concentrated DMSO stock in DMSO first to get closer to your final concentration. Then, add this intermediate DMSO dilution to your aqueous buffer.[2][3] This gradual change in solvent polarity helps keep the compound in solution.[2] Also, ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.1% to 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[2][4][6][7]
Q5: How should I store my this compound stock solution in DMSO?
A5: To maintain the stability and prevent precipitation, it is best to prepare single-use aliquots of your stock solution and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1][5][8] This practice minimizes freeze-thaw cycles, which can lead to compound degradation and reduced solubility due to moisture absorption.[8]
Quantitative Solubility Data
| Compound | Solvent | Concentration (Mass) | Molar Concentration | Notes |
| This compound | DMSO | 250 mg/mL | 703.55 mM | Ultrasonic assistance is recommended. Hygroscopic DMSO can negatively impact solubility.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 355.34 g/mol )[9]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Allow the vial of this compound and the bottle of anhydrous DMSO to reach room temperature before opening to minimize moisture condensation.[6]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.55 mg of this compound.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.[2]
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[2]
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes to facilitate dissolution.[1][2] The ultrasonic waves help break up solid particles.
-
Gentle Heating (Optional): If solid particles are still visible after sonication, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.[2]
-
Final Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes.[5][8] Store at -20°C for up to one month or -80°C for up to six months.[1]
Visual Guides
Caption: A recommended experimental workflow for dissolving this compound in DMSO.
Caption: A decision tree for troubleshooting common this compound solubility problems.
Caption: The signaling pathway showing this compound as a Kv7 potassium channel opener.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
How to avoid degradation of ICA-105665 in solution
This technical support center provides guidance on the proper handling and use of ICA-105665 in solution to ensure its stability and the reproducibility of your experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in assays | Degradation of this compound in aqueous solution. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Minimize the time the compound is in aqueous buffer before use. |
| Precipitation of the compound upon dilution into aqueous buffer. | Perform serial dilutions in 100% DMSO before the final dilution into your aqueous experimental medium. Ensure the final DMSO concentration is low (ideally <0.5%) to avoid cell toxicity.[1] | |
| Loss of activity of stock solution over time | Improper storage of the DMSO stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). |
| Contamination of DMSO stock with water. | Use anhydrous, high-purity DMSO to prepare stock solutions. Keep the stock solution tightly sealed to prevent moisture absorption. | |
| Variability between experiments | Use of aged or improperly stored working solutions. | Always use freshly prepared working solutions. Avoid storing this compound in aqueous buffers for extended periods. |
| Exposure of the compound to harsh conditions. | Protect solutions containing this compound from strong light and extreme pH values. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
2. What are the optimal storage conditions for this compound stock solutions?
For long-term storage, aliquots of the DMSO stock solution should be stored at -80°C and are stable for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles.[1]
3. How should I prepare my working solutions of this compound for in vitro experiments?
To avoid precipitation, it is best to perform serial dilutions of your DMSO stock solution in 100% DMSO. The final dilution into your aqueous experimental buffer or cell culture medium should be done just before use. The final concentration of DMSO in your assay should be kept as low as possible (ideally below 0.5%) to minimize any solvent-induced effects on the cells.[1]
4. Is this compound sensitive to pH?
This compound contains an N-acylhydrazone moiety, which is known to be susceptible to acid-catalyzed hydrolysis.[2][3][4] Therefore, it is advisable to avoid acidic conditions (low pH) when preparing and using solutions of this compound. Working in neutral or slightly basic buffers (pH 7-8) is recommended.
5. Should I protect solutions of this compound from light?
While specific photostability data for this compound is not available, compounds with a benzopyran core can be sensitive to light. As a general precautionary measure, it is recommended to protect solutions containing this compound from direct and prolonged exposure to light by using amber vials or by covering the containers with aluminum foil.
6. Can I expect this compound to be stable in aqueous buffers for long periods?
Due to the potential for hydrolysis of the N-acylhydrazone group, it is not recommended to store this compound in aqueous solutions for extended periods.[2][3][4] For optimal results, prepare fresh working solutions from your DMSO stock for each experiment.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a stock solution of the desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Preparing Working Solutions for Cell-Based Assays
-
Materials:
-
Frozen aliquot of this compound DMSO stock solution
-
Anhydrous, high-purity DMSO
-
Aqueous experimental buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform any necessary intermediate serial dilutions in 100% DMSO to reach a concentration that can be easily diluted into your final aqueous medium.
-
Just prior to your experiment, dilute the appropriate DMSO solution of this compound into your pre-warmed aqueous experimental buffer or cell culture medium to achieve the final desired concentration.
-
Mix thoroughly by gentle inversion or pipetting.
-
Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).[1] Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Studies on biologically active acylhydrazones. Part 1. Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
Addressing variability in animal studies with ICA-105665
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal studies involving the KCNQ channel opener, ICA-105665. The information is tailored for researchers, scientists, and drug development professionals to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 (also known as KCNQ2/KCNQ3 and KCNQ3/KCNQ5) potassium channels. These channels are crucial in regulating neuronal excitability. By activating these channels, this compound increases potassium efflux, which hyperpolarizes the neuronal membrane and reduces the likelihood of repetitive firing, thereby producing antiseizure effects. It has demonstrated broad-spectrum activity in various animal models of epilepsy.
Q2: What are the known species-specific differences in the effects of this compound?
A critical consideration when working with this compound is the observed species-specific hepatotoxicity. While preclinical studies in rats and monkeys did not show significant liver toxicity, Phase I clinical trials in healthy human subjects revealed unexpected elevations in liver transaminases, suggesting potential liver injury. This discrepancy is thought to be due to differences in bile acid homeostasis and mitochondrial function between species. Researchers should be aware of this and monitor liver function if conducting long-term studies, especially in species other than rats and monkeys.
Q3: What are the common animal models in which this compound has been tested?
This compound has shown antiseizure activity in a variety of established rodent models of epilepsy. These include the maximal electroshock (MES), 6 Hz, and pentylenetetrazole (PTZ) seizure models. The effective dose range in these models is generally reported to be between <1 to 5 mg/kg.
Troubleshooting Guide
Issue 1: High Variability in Antiseizure Efficacy
Question: We are observing significant variability in the antiseizure effects of this compound between animals and across experiments. What could be the cause?
Answer: Variability in efficacy is a common challenge in preclinical epilepsy studies and can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions:
-
Animal Strain and Genetic Background: The genetic background of the animal model can significantly influence seizure susceptibility and drug response. For instance, different mouse strains can exhibit varying sensitivity to the same antiseizure medication in the 6 Hz seizure model.
-
Recommendation: Ensure that the same inbred strain is used for all animals in a study. If comparing results across studies, be mindful of the strains used. Consider conducting a pilot study to characterize the response to this compound in your chosen strain.
-
-
Drug Formulation and Administration: Inconsistent drug formulation or administration can lead to variable drug exposure. This compound is a small molecule that requires a suitable vehicle for in vivo administration.
-
Recommendation: Use a consistent and validated formulation protocol. A commonly used vehicle for similar compounds involves dissolving the agent in a small amount of DMSO and then suspending it in a larger volume of a vehicle like methylcellulose. Ensure accurate oral gavage technique to deliver the intended dose. (See Experimental Protocols section for a detailed guide).
-
-
Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can contribute to variability in plasma and brain concentrations of this compound.
-
Recommendation: If variability persists, consider collecting satellite plasma and brain samples to correlate drug exposure with efficacy. This can help determine if the variability is due to pharmacokinetic or pharmacodynamic factors.
-
Issue 2: Unexpected Adverse Effects or Off-Target Responses
Question: We are observing unexpected behavioral changes or adverse effects in our animals treated with this compound. What should we do?
Answer: While preclinical studies in rodents have generally shown this compound to be well-tolerated at therapeutic doses, off-target effects or dose-related adverse events can occur.
Potential Causes and Solutions:
-
Dose-Related Side Effects: Higher doses of KCNQ channel openers can lead to central nervous system (CNS) side effects such as dizziness, ataxia, or sedation.
-
Recommendation: Conduct a dose-response study to identify the minimal effective dose that produces the desired antiseizure effect with the fewest side effects. Carefully observe the animals for any behavioral abnormalities following drug administration.
-
-
Off-Target Pharmacology: Although this compound is selective for Kv7.2/7.3 and Kv7.3/7.5 channels, high concentrations could potentially interact with other targets.
-
Recommendation: Review the literature for any known off-target effects of this compound or other KCNQ channel openers. If unexpected effects are observed, consider if they align with the known pharmacology of related compounds.
-
-
Species-Specific Toxicity: As mentioned in the FAQs, be mindful of the potential for liver toxicity, especially in species where this has not been extensively studied.
-
Recommendation: For chronic studies, include regular monitoring of liver enzymes (e.g., ALT, AST) and consider histopathological examination of the liver at the end of the study.
-
Data Presentation
Table 1: Summary of this compound Antiseizure Activity in Rodent Models
| Animal Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mouse, Rat | Oral | <1 - 5 | |
| 6 Hz Seizure | Mouse, Rat | Oral | <1 - 5 | |
| Pentylenetetrazole (PTZ) | Mouse, Rat | Oral | <1 - 5 | |
| Electrical Kindling | Rat | Oral | <1 - 5 |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol provides a general guideline for the formulation and oral gavage of this compound in rodents. Note: This is a recommended starting point and may require optimization based on your specific experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
0.5% or 1% Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (mg/kg), the concentration of the dosing solution, and the number and weight of the animals.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add a small volume of DMSO (e.g., 5-10% of the final volume) to dissolve the compound completely. Vortex thoroughly. Gentle warming or brief sonication may aid in dissolution.
-
Prepare the final suspension: While vortexing, slowly add the methylcellulose solution to the DMSO-drug mixture to reach the final desired volume and concentration. Continue to vortex until a uniform suspension is achieved.
-
Animal Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, firm but gentle handling is required.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib) and mark it on the needle.
-
Gently insert the gavage needle into the esophagus and deliver the formulation. Avoid forcing the needle to prevent injury.
-
Monitor the animal for a few minutes post-dosing to ensure there are no signs of distress.
-
Mandatory Visualizations
Interpreting unexpected results in ICA-105665 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICA-105665.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule that functions as a potassium channel opener. Specifically, it is known to activate KCNQ2/3 and KCNQ3/5 (also known as Kv7.2/7.3 and Kv7.3/7.5) potassium channels.[1] These channels are voltage-gated and play a crucial role in regulating neuronal excitability. By opening these channels, this compound increases potassium efflux, which hyperpolarizes the neuronal membrane and reduces the likelihood of action potential firing. This mechanism of action underlies its investigation as a potential treatment for epilepsy.[2]
Q2: What are the known off-target effects or unexpected clinical observations with this compound?
In clinical trials, this compound has demonstrated a dose-dependent effect. While it has shown efficacy in reducing photoparoxysmal EEG responses in epilepsy patients at doses between 100 mg and 500 mg, higher doses have been associated with adverse events.[1][3] The most common side effects are related to the central nervous system, including dizziness, somnolence, and ataxia.[1] Notably, a 600 mg dose in one patient resulted in a generalized seizure, leading to the discontinuation of that dosage cohort.[1][3] Furthermore, development of this compound was halted due to unexpected side effects related to mitochondrial function in the liver and bile export protein transport.
Troubleshooting Guides
Electrophysiology Experiments (Whole-Cell Voltage Clamp)
Q3: I am not observing the expected potentiation of KCNQ2/3 currents with this compound in my whole-cell recordings. What could be the issue?
Several factors could contribute to a lack of effect. Here is a troubleshooting guide:
-
Cell Health and Expression:
-
Ensure your cells (e.g., CHO or HEK293 cells stably expressing KCNQ2/3 channels) are healthy and have a good seal resistance (>1 GΩ) before breaking in.
-
Verify the expression of KCNQ2 and KCNQ3 subunits. The heteromeric assembly is crucial for proper channel function and pharmacology.
-
-
Compound Concentration and Application:
-
Prepare fresh solutions of this compound for each experiment, as the compound may degrade in solution over time.
-
The reported in vitro EC50 for this compound on Kv7.2/3 channels is approximately 0.3 µM. Ensure your final concentration is appropriate to elicit a response.
-
Confirm complete and rapid perfusion of the compound onto the cell.
-
-
Voltage Protocol:
-
KCNQ channels are voltage-dependent. Use a voltage protocol that elicits a clear potassium current. A common protocol involves holding the cell at -80 mV and stepping to more depolarized potentials (e.g., -60 mV to +40 mV).
-
This compound is expected to cause a hyperpolarizing shift in the voltage-dependence of activation. You should observe an increase in current at sub-threshold voltages.
-
Q4: I am observing a smaller than expected effect, or the effect is not consistent across cells.
-
Subunit Composition: KCNQ2 can also form heteromers with KCNQ5. The subunit composition of the channels in your expression system can influence the pharmacology of this compound.
-
Pipette Solution: Ensure your intracellular solution is free of debris by filtering it through a 0.22 µm filter.
-
Run-down: KCNQ currents can exhibit "run-down" over the course of a long experiment. Monitor the baseline current stability before and after drug application.
Cell-Based Assays (e.g., Fluorescence-Based Membrane Potential Assays)
Q5: My fluorescence-based membrane potential assay is not showing a clear hyperpolarization in response to this compound. What are some potential reasons?
-
Assay Window: The dynamic range of your fluorescent dye may not be sufficient to detect the change in membrane potential induced by this compound. Ensure you have appropriate positive and negative controls (e.g., a high potassium solution to depolarize and a known channel opener like retigabine) to validate your assay window.
-
Cell Density: Optimal cell density is crucial for reproducible results. Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to artifacts.
-
Compound Solubility: Ensure this compound is fully dissolved in your assay buffer. Precipitation of the compound will lead to an inaccurate concentration and reduced effect.
Q6: I am seeing a paradoxical depolarization or an initial hyperpolarization followed by depolarization.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects on other ion channels or cellular processes that could lead to membrane depolarization.
-
Cellular Health: Prolonged exposure to the compound or the assay conditions may be affecting cell viability, leading to a breakdown of the membrane potential.
Data Presentation
Table 1: Summary of this compound Clinical Trial Data for Epilepsy
| Dose | Number of Patients | Responders (Partial or Complete Reduction in SPR) | Key Adverse Events |
| 100 mg | 4 | 1 | Dizziness |
| 200 mg | 4 | 0 | Dizziness |
| 400 mg | 4 | 2 (1 complete) | Dizziness, Somnolence |
| 500 mg | 6 | 4 | Dizziness, Somnolence, Fatigue (moderate) |
| 600 mg | 1 | N/A | Generalized Seizure |
SPR: Standard Photosensitivity Range
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology Protocol
-
Cell Preparation: Use a cell line (e.g., CHO or HEK293) stably expressing human KCNQ2 and KCNQ3 subunits. Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH). Filter the internal solution using a 0.22 µm syringe filter.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).
-
-
Drug Application:
-
Establish a stable baseline recording of KCNQ2/3 currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the currents again using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak current at each voltage step before and after drug application.
-
Construct a current-voltage (I-V) relationship.
-
Calculate the shift in the half-maximal activation voltage (V1/2) to quantify the effect of this compound.
-
Mandatory Visualizations
Caption: Workflow for a whole-cell voltage-clamp experiment.
Caption: Simplified signaling pathway of this compound.
References
- 1. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize ICA-105665 side effects in vivo
This guide provides researchers, scientists, and drug development professionals with strategies to manage and minimize potential side effects of ICA-105665 during in vivo experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and orally active small molecule that functions as an opener or activator of neuronal Kv7 (KCNQ) potassium channels.[1] Specifically, it targets Kv7.2/7.3 and Kv7.3/7.5 channel subtypes.[2][3] By opening these channels, this compound increases potassium efflux from neurons. This hyperpolarizes the neuronal membrane, making it less excitable and less likely to fire an action potential.[4] This mechanism of action is the basis for its investigation as an anti-seizure and analgesic compound, as it can penetrate the blood-brain barrier to exert its effects.[2][5]
Q2: What are the most common side effects observed with this compound and other Kv7 openers?
The side effect profile of this compound is consistent with its mechanism of action and is similar to other Kv7 channel openers. The most significant effects are related to the central nervous system (CNS) and, uniquely for this compound, potential hepatotoxicity in humans.
| Side Effect Category | Specific Observation | Compound(s) | Reference |
| Central Nervous System | Dizziness (most common, dose-related) | This compound, Retigabine | [3][4] |
| Somnolence (drowsiness) & Fatigue | This compound, Retigabine | [3][4] | |
| Confusion, Vertigo, Tremor | Retigabine & Class | [4][6] | |
| Memory Impairment / Learning Deficits | Retigabine | [7] | |
| Seizure (at high dose of 600 mg) | This compound | [3] | |
| Hepatotoxicity | Elevated Transaminases / Liver Toxicity | This compound (in humans) | [2] |
| Inhibition of BSEP & Mitochondrial Function | This compound (in humans) | [2] | |
| Urogenital | Urinary Retention / Hesitation | Retigabine & Class | [4][8] |
| Gastrointestinal | Constipation | Retigabine & Class | [4] |
Q3: Why was hepatotoxicity seen in human trials of this compound but not in preclinical rat and monkey studies?
This highlights a critical species-specific difference in toxicology. A Phase I study in healthy human subjects revealed unexpected liver toxicity, which was not predicted by preclinical studies.[2]
-
In Humans: this compound was found to inhibit the bile salt export pump (BSEP) and mitochondrial function in the liver.[2] Disruption of bile acid homeostasis is a key factor in this hepatotoxicity.
-
In Animals: Extensive toxicity studies in rats (up to 6 months) and cynomolgus monkeys (up to 9 months) did not show any evidence of liver toxicity or elevated transaminases.[2]
This discrepancy underscores the importance of using quantitative systems toxicology (QST) models and being cautious when extrapolating safety data between species, particularly concerning hepatic function.
Troubleshooting Guide
Issue: Animals exhibit dose-limiting CNS side effects (dizziness, ataxia, sedation).
CNS effects are the most common on-target side effects of Kv7 channel openers. In human studies with this compound, the emergence of dizziness was directly correlated with higher plasma concentrations (Cmax and AUC).[3]
Troubleshooting Steps:
-
Confirm Dose-Response Relationship: If not already done, perform a dose-escalation study to identify the minimum effective dose and the maximum tolerated dose (MTD). See the protocol below.
-
Adjust Dosing Regimen: Consider splitting the total daily dose into multiple smaller administrations. This can lower the Cmax while maintaining a therapeutic AUC, potentially reducing the severity of acute side effects.
-
Refine Observation: Implement a standardized scoring system (e.g., a neuroscore) to quantify the severity and duration of CNS effects at specific time points post-administration. This provides objective data for dose adjustments.
-
Consider a More Selective Activator: Side effects can arise from activating multiple Kv7 subtypes. For instance, compounds highly selective for Kv7.2/7.3 (predominant in the brain) over Kv7.4/7.5 (prevalent in smooth muscle) may offer a better therapeutic window.[8][9] While this compound is relatively selective, comparing its effects to a compound like ICA-27243 could be informative.[10]
Issue: Signs of systemic toxicity (e.g., weight loss, lethargy) are observed, but the cause is unclear.
While preclinical studies in rodents and monkeys showed no liver toxicity, the surprising human data warrants caution.[2] Systemic toxicity could be related to off-target effects on the liver or other organs.
Troubleshooting Steps:
-
Initiate Health Monitoring: Implement regular body weight measurements and clinical observations.
-
Conduct Blood Chemistry Analysis: At the study endpoint (or at interim points for longer studies), collect blood samples and analyze key biomarkers.
-
Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Kidney Function: Blood urea nitrogen (BUN) and creatinine.
-
-
Perform Histopathology: At necropsy, perform a gross examination of all major organs, paying close attention to the liver. Collect tissues for histopathological analysis to identify any cellular-level changes.
-
Review Dosing and Formulation: Ensure the vehicle used for administration is non-toxic and that the compound is properly solubilized, preventing precipitation in vivo.
Experimental Protocols
Protocol 1: Abbreviated Dose Escalation and MTD Study in Rodents
Objective: To determine the single-dose Maximum Tolerated Dose (MTD) and observe dose-limiting toxicities.
Methodology:
-
Animal Model: Select the appropriate rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Acclimatize animals for at least 7 days.
-
Group Allocation: Assign animals to cohorts of 3-5 per sex. Include a vehicle control group and at least 3-4 escalating dose groups of this compound. Doses can be guided by literature, starting from the reported efficacious range (e.g., 1-5 mg/kg) and escalating (e.g., 10, 30, 100 mg/kg).[2][3]
-
Administration: Administer a single dose of this compound or vehicle via the intended experimental route (e.g., oral gavage).
-
Observation:
-
Intensive Monitoring (First 4-6 hours): Observe continuously for clinical signs of toxicity, focusing on CNS effects (ataxia, sedation, tremors, seizures) and general distress.
-
Daily Monitoring (7-14 days): Record body weights, food/water consumption, and any signs of morbidity or mortality.
-
-
Endpoint and MTD Determination: The MTD is defined as the highest dose that does not cause mortality, severe distress, or more than a 10-15% reduction in body weight. This dose can then be used to guide dose selection for chronic efficacy studies.
Protocol 2: Monitoring for Potential Hepatotoxicity in vivo
Objective: To proactively monitor for signs of liver injury during a repeat-dose study.
Methodology:
-
Study Design: In any study lasting longer than 7 days, incorporate regular health monitoring.
-
Blood Sampling:
-
Baseline: Collect a blood sample from all animals before the first dose to establish baseline values.
-
-
Biochemical Analysis: Centrifuge blood to collect plasma or serum. Analyze for key liver enzymes (ALT, AST, ALP) and bilirubin.
-
Data Interpretation: Compare the results from treated groups to the vehicle control group. A significant (e.g., >2-3 fold) increase in liver enzymes may indicate compound-related hepatotoxicity and warrants further investigation, such as dose reduction or histopathology.
-
Terminal Endpoint: At the end of the study, collect the liver, weigh it (to calculate the liver-to-body-weight ratio), and preserve it in 10% neutral buffered formalin for potential histopathological examination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. How Do Neuronal Potassium Channel Openers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. The possibility of adverse effect of Kv7-channel opener retigabine on memory processes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One man's side effect is another man's therapeutic opportunity: targeting Kv7 channels in smooth muscle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus | Journal of Neuroscience [jneurosci.org]
- 10. tandfonline.com [tandfonline.com]
Identifying and controlling for confounding variables with ICA-105665
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICA-105665. The information is designed to help identify and control for confounding variables during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active small molecule that functions as an opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] These channels are also known as KCNQ2/3 and KCNQ3/5. By activating these channels, this compound increases potassium currents, which helps to hyperpolarize the neuronal membrane and reduce neuronal excitability. This mechanism of action underlies its investigation as a potential treatment for epilepsy and other conditions characterized by neuronal hyperexcitability.[2][3]
Q2: What are the known off-target effects or confounding variables associated with this compound?
The primary confounding variables for this compound are its off-target effects on liver mitochondrial function and the bile salt export pump (BSEP). Specifically, this compound has been shown to inhibit liver mitochondrial function and compromise the mitochondrial respiratory reserve at concentrations greater than 11 μM.[4] It is also an inhibitor of the BSEP transporter with an IC50 of 311 μM.[4] These off-target effects can lead to hepatotoxicity, a concern that was identified in clinical trials.[1]
Q3: At what concentrations should I be concerned about the off-target effects of this compound?
Researchers should be mindful of the following concentration-dependent effects:
| Effect | Concentration | Source |
| On-Target: Kv7 Channel Activation | Potent activation, with antiseizure effects observed at low mg/kg doses in animal models.[3] | N/A |
| Off-Target: Mitochondrial Dysfunction | Compromised mitochondrial respiratory reserve at concentrations >11 μM.[4] | [4] |
| Off-Target: BSEP Inhibition | IC50 of 311 μM.[4] | [4] |
It is crucial to design experiments where the concentration of this compound is sufficient to observe on-target Kv7 channel activation while remaining below the threshold for significant mitochondrial toxicity.
Q4: What adverse events have been observed in clinical studies with this compound?
In clinical trials with patients with epilepsy, the most common adverse events were related to the nervous system, including dizziness, somnolence, ataxia, and tremor.[5] The emergence of dizziness appeared to be dose-dependent.[5] Notably, at a high dose of 600 mg, a brief generalized seizure was observed in one patient, leading to the discontinuation of that dosage cohort.[5]
Troubleshooting Guides
Issue: Distinguishing On-Target Kv7 Activation from Off-Target Mitochondrial Effects
Experimental Workflow to Differentiate On-Target vs. Off-Target Effects
References
- 1. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MitoTox: a comprehensive mitochondrial toxicity database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to spot a confounding variable in your experiment [statsig.com]
- 5. researchgate.net [researchgate.net]
Best practices for long-term storage of ICA-105665
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and experimental use of ICA-105665.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule that functions as an opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 (also known as KCNQ2/3 and KCNQ3/5) potassium channels.[1][2] By activating these channels, this compound increases potassium ion (K+) efflux from neurons. This hyperpolarizes the neuronal membrane, making it less excitable and reducing the likelihood of action potential firing.[3] This mechanism is the basis for its investigation as an anti-seizure and analgesic agent.
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions depending on whether it is in solid form or dissolved in a solvent. Following these guidelines will ensure the integrity and activity of the compound for your experiments.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (Stock Solution) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4]
Q3: How should I prepare stock and working solutions of this compound for in vitro experiments?
This compound has poor solubility in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary, but avoid excessive heat.
-
Store this stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions:
-
It is not recommended to add the high-concentration stock directly to your cell culture medium as this can cause the compound to precipitate.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution in 100% DMSO to create a range of intermediate stock solutions (e.g., 1 mM, 100 µM).
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.
-
To prepare your final working concentrations, add a small volume of the appropriate intermediate stock solution to the pre-warmed medium. It is crucial to maintain a final DMSO concentration below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[5][6]
-
Add the DMSO stock to the medium dropwise while gently vortexing to ensure rapid and even dispersion.[5][7]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Vehicle Control: Always include a vehicle control in your experiments. This should be your cell culture medium containing the same final concentration of DMSO as your highest concentration of this compound.
Troubleshooting Guides
Issue 1: My this compound precipitates when I add it to the cell culture medium.
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility. Solution: Lower the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[7][8] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out." Solution: Use a serial dilution approach. Prepare an intermediate dilution of your stock in DMSO before the final dilution into the pre-warmed medium. Add the compound dropwise while gently vortexing.[7][9] |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. Solution: Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.[7][10] |
| Interaction with Media Components | Salts, proteins, and other components in the medium can interact with the compound over time, leading to precipitation.[10][11] Solution: Test the stability of this compound in your specific medium over the duration of your experiment. Consider using serum-free medium for the initial dilution if serum proteins are suspected to be the cause. |
Issue 2: I am observing cytotoxicity in my experiments, even at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| DMSO Toxicity | The final concentration of DMSO in your cell culture may be too high. Most cell lines can tolerate up to 0.5% DMSO, but some, especially primary cells, are more sensitive.[5] Solution: Ensure your final DMSO concentration is as low as possible, ideally ≤0.1%.[6][12] Always include a DMSO-only vehicle control to assess the effect of the solvent on your cells. |
| Compound Instability | This compound may be degrading in the cell culture medium over time, leading to the formation of toxic byproducts. Solution: Perform a stability study of this compound in your cell culture medium at 37°C over your experimental time course. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using methods like HPLC-MS.[13][14] |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects. For instance, it has been shown to inhibit liver mitochondrial function and bile salt export protein (BSEP) transport with an IC50 of 311 µM.[1][2][4] Solution: Use the lowest effective concentration of this compound. Consult the literature for typical working concentrations for your specific application. |
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. biocompare.com [biocompare.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of KCNQ Channel Openers: ICA-105665 and Retigabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent KCNQ potassium channel openers, ICA-105665 and retigabine. Both compounds have been investigated for their therapeutic potential in epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This document synthesizes available preclinical and clinical data to offer a comprehensive overview of their mechanisms of action, potency, and clinical effectiveness, supported by detailed experimental methodologies and visual diagrams.
Mechanism of Action: Targeting Neuronal Excitability
Both this compound and retigabine exert their primary therapeutic effects by acting as positive allosteric modulators of voltage-gated potassium channels of the KCNQ (or Kv7) family, particularly the neuronal subtypes KCNQ2-5.[1] These channels are crucial regulators of neuronal excitability. By opening these channels, the drugs increase potassium efflux, which hyperpolarizes the neuronal membrane and stabilizes the resting membrane potential. This action makes it more difficult for neurons to reach the threshold for firing action potentials, thereby reducing overall neuronal excitability and suppressing the aberrant firing patterns associated with seizures.[1]
Retigabine has been shown to bind to a hydrophobic pocket near the channel gate, stabilizing the open conformation of KCNQ2-5 channels.[1] This mechanism accounts for its broad efficacy in various seizure models. This compound is also a potent opener of KCNQ channels, with a particular affinity for KCNQ2/3 and KCNQ3/5 heteromers.[2][3]
In Vitro Potency
The following table summarizes the in vitro potency of this compound and retigabine on various KCNQ channel subtypes as determined by electrophysiological studies.
| Compound | Channel Subtype | Potency (EC50) | Experimental System | Reference |
| This compound | Rat KCNQ2/3 | 160 nM | Cloned channels | |
| Human Neuronal Kv7 | ~0.3 µM | Cloned channels | [4] | |
| Retigabine | Human KCNQ2/3 | 1.6 µM (for shift in V½ of activation) | CHO cells expressing cloned channels | [5] |
| Rat KCNQ2 | Less potent than on KCNQ3 and KCNQ2/3 | CHO cells expressing cloned channels | [6] | |
| Rat KCNQ3 | More potent than on KCNQ2 and KCNQ2/3 | CHO cells expressing cloned channels | [6] | |
| Rat KCNQ4 | Less potent than on KCNQ2, KCNQ3, and KCNQ2/3 | CHO cells expressing cloned channels | [6] |
In Vivo and Clinical Efficacy
Both compounds have demonstrated significant antiseizure activity in a range of preclinical models and in clinical trials.
| Compound | Study Type | Model/Patient Population | Key Efficacy Findings | Reference |
| This compound | Preclinical | Rodent models (Maximal Electroshock, 6 Hz, pentylenetetrazole, kindling) | Broad-spectrum antiseizure activity at doses of <1 to 5 mg/kg. | [2][7] |
| Clinical Trial (Phase IIa) | Patients with photosensitive epilepsy | Dose-dependent reduction in photoparoxysmal EEG responses. | [7] | |
| Retigabine | Preclinical | Rodent models (Maximal Electroshock, pentylenetetrazole, kindling) | Broad-spectrum anticonvulsant activity. | [8] |
| Clinical Trial (Phase III) | Adults with drug-resistant partial-onset seizures | Median seizure frequency reduction of up to 54.5% at 1200 mg/day. | [9][10] | |
| Clinical Trial (Phase III) | Adults with refractory partial-onset seizures | Significant dose-dependent reduction in seizure frequency compared to placebo. | [1][11][12] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the effects of compounds on ion channel function.
Objective: To measure the effect of this compound and retigabine on the activity of KCNQ channels expressed in a heterologous system (e.g., CHO or HEK293 cells) or in primary neurons.
Methodology:
-
Cell Preparation: Cells are cultured on glass coverslips. For neuronal recordings, brain slices are prepared and neurons are acutely dissociated.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ. The pipette is filled with an internal solution containing ions that mimic the intracellular environment.
-
Recording: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed. The membrane patch under the pipette tip is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit KCNQ currents.
-
Drug Application: The compound of interest (this compound or retigabine) is applied to the bath solution at various concentrations.
-
Data Analysis: The resulting currents are recorded and analyzed to determine the effect of the drug on channel activation, deactivation, and current amplitude. The EC50 is calculated from the concentration-response curve.[13][14][15][16][17]
Preclinical Anticonvulsant Screening in Rodent Models
A variety of animal models are used to assess the potential efficacy of antiepileptic drugs.
Objective: To evaluate the in vivo antiseizure activity of this compound and retigabine.
Commonly Used Models:
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is predictive of efficacy against generalized tonic-clonic seizures in humans.
-
Pentylenetetrazole (PTZ) Test: This chemical convulsant induces clonic seizures and is predictive of efficacy against absence seizures.
-
6 Hz Psychomotor Seizure Test: This model is considered to be more resistant to standard antiepileptic drugs and may predict efficacy against focal seizures.
-
Kindling Model: This model involves repeated subconvulsive electrical or chemical stimulation of a brain region (e.g., amygdala), leading to a progressive and permanent increase in seizure susceptibility. It is a model of focal epilepsy and epileptogenesis.[18][19][20][21][22][23][24]
General Protocol:
-
Animal Preparation: Rodents (mice or rats) are acclimated to the laboratory environment.
-
Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal, oral) at various doses.
-
Seizure Induction: After a predetermined time for drug absorption, seizures are induced using the chosen model (e.g., electrical stimulation for MES, injection of PTZ).
-
Observation and Scoring: Animals are observed for the presence, latency, and severity of seizures. Seizure severity is often scored using a standardized scale (e.g., Racine scale for kindling).
-
Data Analysis: The dose of the drug that protects 50% of the animals from seizures (ED50) is calculated.
Human Photosensitive Epilepsy Model
This is a proof-of-concept clinical trial model to assess the efficacy of potential antiepileptic drugs in humans.
Objective: To evaluate the ability of a test compound to suppress photoparoxysmal responses (PPRs) on an electroencephalogram (EEG) in patients with photosensitive epilepsy.
Methodology:
-
Patient Selection: Patients with a history of reproducible PPRs in response to intermittent photic stimulation (IPS) are recruited.
-
Baseline Assessment: A baseline EEG is recorded while the patient is exposed to IPS at various frequencies to determine their photosensitivity range.
-
Drug Administration: A single dose of the investigational drug (e.g., this compound) or placebo is administered.
-
Post-Dose EEG: At specified time points after drug administration, the EEG response to IPS is re-evaluated to assess for any reduction in PPRs.
-
Data Analysis: The change in the photosensitivity range is quantified and correlated with the plasma concentration of the drug.[7][25][26][27][28]
Conclusion
Both this compound and retigabine are effective KCNQ channel openers with demonstrated anticonvulsant properties. Retigabine has a well-documented clinical profile for the treatment of partial-onset seizures. This compound has shown promise in preclinical models and early clinical studies, particularly in the context of photosensitive epilepsy. The choice between these or other KCNQ modulators in a research or drug development setting will depend on the specific research question, the desired selectivity profile, and the target patient population. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other novel KCNQ channel openers.
References
- 1. neurology.org [neurology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Randomized, double-blind, placebo-controlled trial of ezogabine (retigabine) in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, multicenter, dose-ranging trial of retigabine for partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of adjunctive ezogabine (retigabine) in refractory partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Kv7 modulator, retigabine, is an efficacious antiseizure drug for delayed treatment of organophosphate-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Therapeutic Effects of Kv7 Channel Activator Retigabine against Seizures and Neurodegeneration in Kainic Acid-Induced Seizure Model [ideas.repec.org]
- 23. Rodent models of epilepsy | NC3Rs [nc3rs.org.uk]
- 24. Animal models of epilepsy (Chapter 25) - Handbook of Experimental Neurology [cambridge.org]
- 25. The human photosensitive epilepsy model for clinical proof‐of‐principle trials of novel antiseizure medications. 1. Use of the EEG in drug development and characteristics of the model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov:443]
- 27. The human photosensitive epilepsy model for clinical proof‐of‐principle trials of novel antiseizure medications: 2. Analysis of drug trials and predictive value of the model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The human photosensitive epilepsy model for clinical proof-of-principle trials of novel antiseizure medications. 1. Use of the EEG in drug development and characteristics of the model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KCNQ Channel Openers: ICA-105665 vs. XEN1101
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two KCNQ potassium channel openers, ICA-105665 and XEN1101. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the key attributes of these compounds.
Introduction to KCNQ Channel Openers
Voltage-gated potassium channels of the KCNQ family, particularly KCNQ2/3, are crucial regulators of neuronal excitability. Opening these channels leads to hyperpolarization of the neuronal membrane, which can suppress hyperexcitability associated with conditions like epilepsy. This compound and XEN1101 are two such KCNQ channel openers that have been investigated for their therapeutic potential.
Mechanism of Action
Both this compound and XEN1101 act as positive allosteric modulators of KCNQ channels, meaning they bind to a site on the channel protein distinct from the ion pore to increase the probability of the channel opening.
This compound is an opener of neuronal KCNQ2/3 and KCNQ3/5 potassium channels.[1][2] It has demonstrated broad-spectrum antiseizure activity in multiple animal models.[1][3]
XEN1101 is a potent and selective opener of KCNQ2/3 potassium channels.[4] It is a next-generation compound designed to improve upon the potency, selectivity, and pharmacokinetic profile of earlier KCNQ openers like ezogabine.[5] Preclinical studies have shown that XEN1101 is approximately 20-fold more potent than ezogabine at potentiating KCNQ2/3 channels.[5]
Signaling Pathway of KCNQ Channel Opening
The following diagram illustrates the general mechanism of action for KCNQ channel openers like this compound and XEN1101.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XEN1101--a-Novel-Potassium-Channel-Modulator--Interim-Data-from-an-Ongoing--Long-term--Open-label-Extension-of-a-Phase-2B-Study-(X-TOLE)-in-Adults-with-Focal-Epilepsy [aesnet.org]
- 5. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
Validating the Antiseizure Effects of ICA-105665: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiseizure medication ICA-105665 against other common alternatives. The product's performance is supported by experimental data from various preclinical models.
This compound is a potent and orally active opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1][2] This mechanism of action is a key target for the treatment of epilepsy, as these channels play a crucial role in regulating neuronal excitability.[2] Preclinical studies have demonstrated that this compound has broad-spectrum antiseizure activity in multiple animal models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and electrical kindling models, with effective doses ranging from less than 1 to 5 mg/kg.[1][3]
This guide will delve into the quantitative data from these preclinical models, comparing the efficacy of this compound with established antiseizure drugs such as phenytoin, carbamazepine, valproic acid, and levetiracetam. Detailed experimental protocols for these key assays are also provided to facilitate the replication and validation of these findings.
Comparative Efficacy of Antiseizure Drugs
The following tables summarize the available quantitative data on the antiseizure effects of this compound and comparator drugs in three standard preclinical models. It is important to note that the data presented has been compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions. Variations in animal strains, experimental protocols, and endpoint measurements can influence the outcomes. Therefore, these tables should be interpreted as a general guide to the relative potencies and efficacies of these compounds.
Table 1: Maximal Electroshock (MES) Seizure Model
| Compound | Animal Model | ED₅₀ (mg/kg) | Route of Administration | Reference |
| This compound | Rat | 0.9 | - | [4] |
| Phenytoin | Mouse | ~30 | - | [5] |
| Carbamazepine | Mouse | 9.67 | - | [4] |
Table 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
| Compound | Animal Model | Protective Dose (mg/kg) | Route of Administration | Reference |
| This compound | Rodent | <1 - 5 | - | [1][3] |
| Valproic Acid | Mouse | 200 - 300 | i.p. | [6] |
Table 3: Amygdala Kindling Model
| Compound | Animal Model | Effective Dose (mg/kg) | Route of Administration | Effect | Reference |
| This compound | Rodent | <1 - 5 | - | Antiseizure activity | [1][3] |
| Levetiracetam | Rat | 13, 27, 54 | i.p. | Antiepileptogenic effects | [7] |
Signaling Pathway of this compound
This compound exerts its antiseizure effects by activating Kv7.2/7.3 and Kv7.3/7.5 potassium channels, which are crucial for maintaining the resting membrane potential and preventing excessive neuronal firing. The diagram below illustrates the proposed signaling pathway.
Caption: Signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Caption: Experimental workflow for the MES test.
Protocol:
-
Animal Selection and Preparation: Adult male rodents (mice or rats) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: Test compounds (this compound or comparators) or vehicle are administered via a specific route (e.g., intraperitoneally, orally) at various doses.
-
Waiting Period: A predetermined amount of time is allowed to pass for the drug to be absorbed and reach its peak effect.
-
Maximal Electroshock Stimulation: An electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered through corneal or ear clip electrodes.[4][8]
-
Observation: Animals are immediately observed for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.
-
Endpoint Measurement: The primary endpoint is the percentage of animals in each dose group that are protected from the tonic hindlimb extension.
-
Data Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated using statistical methods like probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ model is used to screen for drugs effective against myoclonic and absence seizures.
Caption: Experimental workflow for the scPTZ test.
Protocol:
-
Animal Selection and Preparation: Similar to the MES model, adult male rodents are used.
-
Drug Administration: The test compounds or vehicle are administered at various doses.
-
Waiting Period: A specific time is allowed for the drug to take effect.
-
PTZ Injection: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice) is injected subcutaneously into the scruff of the neck.[9][10]
-
Observation: Animals are placed in individual observation chambers and observed for a set period (typically 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions.
-
Endpoint Measurement: The number of animals in each group that do not exhibit clonic seizures is recorded.
-
Data Analysis: The percentage of animals protected from seizures at each dose is calculated to determine the drug's efficacy.
Amygdala Kindling Model
The amygdala kindling model is a widely accepted model of temporal lobe epilepsy, used to study both the development of seizures (epileptogenesis) and the efficacy of drugs against focal seizures.
Caption: Experimental workflow for the amygdala kindling model.
Protocol:
-
Surgical Implantation of Electrodes: Rodents undergo a surgical procedure to implant a bipolar electrode into the amygdala.
-
Recovery: A recovery period of at least one week is allowed.
-
Kindling Stimulation: Animals receive brief, low-intensity electrical stimulation to the amygdala once or twice daily.
-
Seizure Scoring: After each stimulation, the resulting behavioral seizure is observed and scored according to the Racine scale, which classifies seizure severity from mild facial movements (Stage 1) to generalized tonic-clonic seizures with loss of posture (Stage 5).[7]
-
Fully Kindled State: The daily stimulations continue until the animals consistently exhibit Stage 4 or 5 seizures, at which point they are considered "fully kindled."
-
Drug Testing: Once fully kindled, the animals are used to test the efficacy of antiseizure drugs. The test compound is administered prior to a test stimulation.
-
Endpoint Measurement: The effect of the drug is assessed by measuring changes in seizure severity, seizure duration, and the duration of the afterdischarge (the electrical seizure activity recorded from the brain).
-
Data Analysis: The data is analyzed to determine if the drug significantly reduces the severity and/or duration of the kindled seizures.
Conclusion
This compound demonstrates potent antiseizure activity across a range of preclinical models, suggesting its potential as a broad-spectrum antiepileptic agent. Its mechanism of action as a Kv7 potassium channel opener is a well-validated target for seizure control. The quantitative data, while not always from direct comparative studies, indicates that this compound is effective at low doses, particularly in the MES model. Further head-to-head studies are warranted to definitively establish its comparative efficacy against other antiseizure medications. The detailed protocols provided in this guide should aid researchers in conducting such validation studies.
References
- 1. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Amygdala Kindling [bio-protocol.org]
- 8. Maximal Electroshock Seizure Testing in Rats [bio-protocol.org]
- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of ICA-105665: A Novel KCNQ Channel Opener for Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-study analysis of the research findings for ICA-105665, a potent neuronal potassium channel opener, and compares its performance against the established alternative, Retigabine (Ezogabine), and its pediatric formulation, XEN496. This objective comparison is supported by experimental data from preclinical and clinical studies to inform future research and development in the field of epilepsy treatment.
Mechanism of Action: Targeting Neuronal Excitability
This compound, Retigabine, and XEN496 share a common mechanism of action by targeting and activating neuronal Kv7 (KCNQ) potassium channels.[1][2] Specifically, this compound is a potent opener of Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[3][4] These channels are crucial in regulating neuronal excitability; their activation leads to a hyperpolarizing shift in the cell membrane potential, which stabilizes neurons and reduces the likelihood of abnormal, synchronized firing that underlies seizures.[1] Retigabine primarily targets the KCNQ2/3 channels.[1] XEN496, as a pediatric formulation of ezogabine (the active ingredient in Retigabine), shares this mechanism.
Preclinical Efficacy: Comparative Anticonvulsant Activity
Both this compound and Retigabine have demonstrated broad-spectrum anticonvulsant activity in various preclinical models of epilepsy. These models are crucial for predicting a drug's potential efficacy in treating different seizure types.
| Compound | Animal Model | Species | ED₅₀ (mg/kg, p.o.) | Reference |
| This compound | Maximal Electroshock (MES) | Rat | 0.9 | [1] |
| 6 Hz, Pentylenetetrazole, Kindling | - | Active at <1 to 5 mg/kg | [3] | |
| Retigabine | Maximal Electroshock (MES) | Rat | 13.9 | |
| 6 Hz (1.5xCC97) | Rat | Effective (PI > 1) | [5][6] | |
| 6 Hz (2xCC97) | Rat | Effective (PI > 1) | [5][6] |
ED₅₀: Median Effective Dose; p.o.: Per os (oral administration); PI: Protective Index (TD₅₀/ED₅₀).
Clinical Research Findings: Efficacy and Safety Profiles
Clinical trials have provided valuable insights into the efficacy and safety of this compound and Retigabine in human subjects. XEN496 is currently undergoing a Phase 3 trial in a pediatric population.
This compound: Photosensitive Epilepsy
A Phase 2a clinical trial evaluated the efficacy of single doses of this compound in patients with photosensitive epilepsy. The primary endpoint was the reduction of the photoparoxysmal response (PPR), an EEG marker of seizure susceptibility.
| Dose | Responder Rate (Partial or Complete) | Key Adverse Events | Reference |
| 100 mg | 1 out of 4 patients | Dizziness, Somnolence, Ataxia, Tremor | [3][7] |
| 400 mg | 2 out of 4 patients | Dizziness, Somnolence, Ataxia, Tremor | [3][7] |
| 500 mg | 4 out of 6 patients | Dizziness, Somnolence, Ataxia, Tremor | [3][7] |
Retigabine (Ezogabine): Partial-Onset Seizures in Adults
Retigabine was evaluated in several Phase 3 clinical trials as an adjunctive therapy for adults with drug-resistant partial-onset seizures.
| Dose | Median % Reduction in Seizure Frequency | Responder Rate (≥50% reduction) | Common Adverse Events | Reference |
| 600 mg/day | -33.90% | 31% | Dizziness, Somnolence, Fatigue, Confusion | |
| 900 mg/day | -22.46% | 17% | Dizziness, Somnolence, Fatigue, Confusion |
XEN496: KCNQ2 Developmental and Epileptic Encephalopathy (KCNQ2-DEE) in Children
XEN496, a pediatric formulation of ezogabine, is currently being investigated in the "EPIK" Phase 3 clinical trial for the treatment of KCNQ2-DEE in children aged one month to less than six years. The primary endpoint is the percent change from baseline in monthly countable motor seizure frequency.
Experimental Protocols
Preclinical Seizure Models
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure through corneal or auricular electrical stimulation. For rats, a 60 Hz alternating current of 150 mA is delivered for 0.2 seconds. The abolition of the tonic hindlimb extension component of the seizure is considered a measure of anticonvulsant efficacy.
6 Hz Seizure Test: This model is considered to represent therapy-resistant partial seizures. A constant current (e.g., 32 mA or 44 mA in mice) at a frequency of 6 Hz is delivered for 3 seconds via corneal electrodes. Protection is defined as the absence of seizure activity characterized by immobility, forelimb clonus, and twitching of the vibrissae.
Clinical Trial Protocols
Photosensitive Epilepsy Trial (for this compound): This was a single-blind, single-dose, multiple-cohort study in patients aged 18-60 with reproducible photoparoxysmal responses (PPRs) to intermittent photic stimulation (IPS).[7] The Standard Photosensitivity Range (SPR) was determined following placebo on day 1 and this compound on day 2.[7] Efficacy was assessed based on the reduction in the SPR.[7]
Adjunctive Therapy for Partial-Onset Seizures Trial (for Retigabine): These were randomized, double-blind, placebo-controlled, parallel-group Phase 3 studies. Eligible patients were adults with partial-onset seizures who were not adequately controlled by one to three concomitant antiepileptic drugs. The primary efficacy endpoint was the percent change from baseline in 28-day total partial seizure frequency.
Conclusion
This compound has demonstrated potent anticonvulsant effects in preclinical models and early clinical trials, suggesting its potential as a treatment for epilepsy. Its efficacy in the rat MES model at a low dose is particularly noteworthy. In comparison, Retigabine is an established Kv7 channel opener with proven efficacy in adults with partial-onset seizures, though its use has been limited by side effects. The development of XEN496 highlights the continued interest in this mechanism of action for specific and vulnerable patient populations, such as children with KCNQ2-DEE. Further clinical investigation of this compound in larger, long-term trials would be necessary to fully delineate its therapeutic potential and safety profile relative to existing and emerging treatments for epilepsy.
References
- 1. Antiepileptic Drug Discovery and Development: What Have We Learned and Where Are We Going? [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development-and-Pharmacologic-Characterization-of-the-Rat-6-Hz-Model [aesnet.org]
- 7. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ICA-105665 and its Analogs in Neuronal Kv7 Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the Kv7 potassium channel opener ICA-105665 and its notable analogs, retigabine and ICA-27243. The information presented is intended to support research and drug development efforts in the field of neuroscience, particularly in the context of epilepsy and other neuronal hyperexcitability disorders.
Introduction to Kv7 Channel Openers
Voltage-gated potassium channels of the Kv7 (KCNQ) family, particularly Kv7.2, Kv7.3, Kv7.4, and Kv7.5, are critical regulators of neuronal excitability. The M-current, a slow, non-inactivating potassium current mediated by these channels, plays a crucial role in stabilizing the neuronal membrane potential and preventing repetitive firing. Consequently, openers of these channels have been a key focus for the development of antiepileptic drugs. This guide focuses on this compound, a potent Kv7 channel opener, and compares its pharmacological and anticonvulsant properties with its well-characterized analogs, retigabine and ICA-27243.
Mechanism of Action: Targeting the M-Current
This compound, retigabine, and ICA-27243 all exert their primary pharmacological effect by positively modulating the function of neuronal Kv7 channels. They cause a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials. This enhancement of the M-current leads to a dampening of neuronal excitability, which is the basis for their anticonvulsant effects.
The signaling pathway that modulates the activity of Kv7 channels often involves Gq-protein coupled receptors (GPCRs). Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for Kv7 channel function. This process is initiated by the activation of phospholipase C (PLC).
Head-to-Head Performance Comparison
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound, retigabine, and ICA-27243 based on available preclinical and clinical data.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | EC50 | Selectivity Profile |
| This compound | rKCNQ2/3 | 160 nM[1] | Potent opener of Kv7.2/7.3 and Kv7.3/7.5 channels[1] |
| Retigabine | hKCNQ2/3 | 1.6 µM[2][3] | Broad-spectrum activator of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels[4] |
| ICA-27243 | hKCNQ2/3 | 0.4 µM[5][6] | Selective for KCNQ2/Q3 over KCNQ4 and KCNQ3/Q5[5][6] |
Table 2: Anticonvulsant Activity in Animal Models
| Compound | Animal Model | ED50 | Reference |
| This compound | Rodent seizure models | <1 to 5 mg/kg (p.o.) | [7] |
| Retigabine | Rat MES test | 13.9 mg/kg (p.o.)[8] | [8] |
| ICA-27243 | Mouse MES test | 8.6 mg/kg (p.o.) | |
| Rat MES test | 1.5 mg/kg (p.o.) |
Table 3: Pharmacokinetic Profile
| Compound | Species | Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability |
| This compound | Human (100 mg) | Oral | 3,318 ng/mL | 2.20 h | 4.26 h | N/A |
| Human (200 mg) | Oral | 6,228 ng/mL | 3.38 h | 4.03 h | N/A | |
| Retigabine | Rat | N/A | N/A | N/A | 0.5-1.2 h | N/A |
| ICA-27243 | Rat (12 mg/kg, p.o.) | Oral | ~300 ng/mL | ~1 h | ~2 h | N/A |
Note: N/A indicates that the data was not available in the searched sources.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
The potency and mechanism of action of Kv7 channel openers are typically assessed using the whole-cell patch-clamp technique in cells heterologously expressing specific Kv7 channel subunits (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture: Cells are cultured and transiently or stably transfected with the cDNA encoding the desired Kv7 channel subunits.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution mimicking the ionic composition of the cell's interior.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-ohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV), and a series of voltage steps are applied to elicit channel opening and the flow of potassium ions, which is measured as an electrical current.
-
Compound Application: The test compound (e.g., this compound) is applied to the extracellular solution at varying concentrations.
-
Data Analysis: The effect of the compound on the current-voltage relationship and activation kinetics is measured. The concentration-response curve is then plotted to determine the EC50 value.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to assess the anticonvulsant efficacy of drug candidates against generalized tonic-clonic seizures.[8]
Methodology:
-
Animal Model: The test is typically performed in mice or rats.
-
Drug Administration: The test compound is administered, usually orally (p.o.) or intraperitoneally (i.p.), at various doses.
-
Electrical Stimulation: At the time of predicted peak effect of the drug, a brief electrical stimulus (e.g., 50-60 Hz) is delivered through corneal or auricular electrodes.
-
Seizure Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).[7]
Summary and Conclusion
This compound is a potent activator of Kv7.2/7.3 and Kv7.3/7.5 channels with demonstrated broad-spectrum anticonvulsant activity in animal models.[7] A direct comparison of its in vitro potency reveals it to be more potent than retigabine but less potent than the highly selective KCNQ2/Q3 opener, ICA-27243. In terms of in vivo anticonvulsant activity, the effective dose range of this compound appears to be in a similar range to the ED50 values of its analogs.
A critical differentiating factor for this compound is its discontinuation following a Phase I clinical trial due to unexpected hepatotoxicity. This highlights the importance of thorough safety and toxicology assessments in the development of new chemical entities, even those with promising efficacy profiles. In contrast, retigabine received clinical approval but its use was later restricted due to side effects, while ICA-27243 has been a valuable tool for preclinical research due to its selectivity.
This comparative guide provides a foundation for researchers to understand the nuanced differences between these Kv7 channel openers. The provided data and experimental protocols can aid in the design of future studies and the development of novel, safer, and more effective therapies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. researchgate.net [researchgate.net]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]
Replicating Key Experiments on the Mechanism of Action of ICA-105665: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ICA-105665 and other KCNQ potassium channel openers, with a focus on replicating key experiments to elucidate their mechanism of action. This compound is a potent and orally active opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels, positioning it as a significant compound in the field of neuroscience and drug development for conditions like epilepsy.[1][2] This document outlines the methodologies for essential in vitro and in vivo assays, presents available quantitative data for comparison, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Analysis of KCNQ Channel Openers
This compound's primary mechanism of action is the positive allosteric modulation of KCNQ (Kv7) channels, which are voltage-gated potassium channels crucial for regulating neuronal excitability. Its activity is particularly pronounced on heteromeric Kv7.2/7.3 and Kv7.3/7.5 channels.[1][2] This action is similar to that of the well-characterized anticonvulsant, retigabine (ezogabine). However, a key differentiator is that this compound is reported to be more selective and does not exhibit the GABAergic activity seen with retigabine at higher concentrations.
Below is a summary of the quantitative data available for this compound and its key comparator, retigabine, across various experimental platforms.
Table 1: In Vitro Potency of KCNQ Channel Openers
| Compound | Target Channel | Assay Type | Parameter | Value | Reference |
| This compound | Kv7.2/7.3, Kv7.3/7.5 | Not Specified | - | Potent Opener | [1] |
| Retigabine | KCNQ2/3 | Electrophysiology | EC50 | ~0.76 µM | [3] |
| Retigabine | KCNQ2/3 | Electrophysiology | ΔV½ | ~ -30 mV | [4] |
| Retigabine | KCNQ3 | Electrophysiology | EC50 | 0.6 µM | |
| Retigabine | KCNQ2 | Electrophysiology | EC50 | 2.5 µM | [5] |
| ICA-069673 | KCNQ2/3 | Electrophysiology | EC50 | 0.52 µM | [6] |
| ML213 | KCNQ2 | Fluorescent Assay | EC50 | 230 nM | |
| ML213 | KCNQ4 | Fluorescent Assay | EC50 | 510 nM |
Table 2: In Vivo Anticonvulsant Activity
| Compound | Animal Model | Seizure Induction | Parameter | Value | Reference |
| This compound | Multiple | MES, 6 Hz, PTZ, Kindling | Effective Dose | <1 to 5 mg/kg | [1][7] |
| Carbamazepine | Mouse | MES | ED50 | 9.67 mg/kg | [8] |
| Cenobamate | Mouse | MES | ED50 | 7.05 mg/kg | [8] |
| Retigabine | Rat | DFP-induced SE | Effective Dose | 15 mg/kg (adjunctive) | [9] |
| Retigabine | Rat | Soman-induced SE | Effective Dose | 30 mg/kg (adjunctive) | [9] |
Table 3: Clinical Efficacy in Photosensitive Epilepsy
| Compound | Clinical Model | Parameter | Outcome | Reference |
| This compound | Photoparoxysmal Response (PPR) | Standardized Photosensitivity Range (SPR) | Dose-dependent reduction in SPR | [7][10] |
Key Experimental Protocols
To facilitate the replication of studies on this compound's mechanism of action, detailed protocols for key experiments are provided below.
Electrophysiological Analysis of KCNQ Channel Activation
Objective: To quantify the potency and efficacy of compounds as KCNQ channel openers using patch-clamp electrophysiology.
Methodology:
-
Cell Culture and Transfection:
-
Use a mammalian cell line (e.g., CHO or HEK293 cells) that does not endogenously express KCNQ channels.
-
Co-transfect cells with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3 for Kv7.2/7.3). A fluorescent reporter plasmid (e.g., GFP) can be co-transfected to identify transfected cells.
-
Culture cells for 24-48 hours post-transfection to allow for channel expression.
-
-
Whole-Cell Patch-Clamp Recording:
-
Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ionic compositions.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Identify transfected cells using fluorescence microscopy.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit KCNQ currents.
-
Record the resulting currents using a patch-clamp amplifier and data acquisition software.
-
-
Compound Application and Data Analysis:
-
After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound (e.g., this compound or retigabine) at various concentrations.
-
Record currents at each concentration.
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V½).
-
Calculate the shift in V½ (ΔV½) induced by the compound.
-
Plot the concentration-response curve for the ΔV½ or the increase in current at a specific voltage to determine the EC50 value.
-
Maximal Electroshock (MES) Seizure Model
Objective: To assess the in vivo anticonvulsant activity of a compound against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation:
-
Use adult male mice (e.g., ICR strain, 20-25 g) or rats.
-
Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses. A vehicle control group should be included.
-
Allow for a predetermined absorption period (e.g., 30-60 minutes).
-
-
Seizure Induction:
-
Apply a drop of saline or electrode gel to the corneas of the animal.
-
Deliver a brief electrical stimulus (e.g., 50-60 Hz, 50-150 mA, 0.2 seconds) through corneal electrodes using a constant-current stimulator.
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Record the number of animals protected in each dose group.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
-
Pentylenetetrazole (PTZ) Seizure Model
Objective: To evaluate the efficacy of a compound against chemically-induced clonic seizures, a model for absence seizures.
Methodology:
-
Animal Preparation:
-
Use adult male mice or rats.
-
Administer the test compound or vehicle as described in the MES model.
-
-
Seizure Induction:
-
Administer a subcutaneous or intraperitoneal injection of PTZ at a convulsant dose (e.g., 60-85 mg/kg in mice).
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place the animal in an observation chamber.
-
Observe the animal for a set period (e.g., 30 minutes) for the onset and severity of seizures.
-
Seizures can be scored using a standardized scale (e.g., Racine scale). The primary endpoint is typically the presence or absence of a generalized clonic seizure with loss of righting reflex.
-
Protection is defined as the absence of a generalized clonic seizure.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED50 using probit analysis.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of KCNQ Channel Activation
Caption: Signaling pathway of this compound action.
Experimental Workflow for In Vivo Anticonvulsant Screening
Caption: In vivo anticonvulsant screening workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four drug-sensitive subunits are required for maximal effect of a voltage sensor–targeted KCNQ opener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a pentylenetetrazole-induced seizure model to evaluate kinase inhibitor efficacy in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Kv7 modulator, retigabine, is an efficacious antiseizure drug for delayed treatment of organophosphate-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of ICA-105665: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the translational potential of ICA-105665, a KCNQ potassium channel opener. By objectively comparing its performance with key alternatives—Ezogabine (Retigabine) and Azetukalner (XEN1101)—and presenting supporting experimental data, this guide aims to inform future research and development in the field of epilepsy treatment.
This compound is a potent, orally active opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] Its mechanism of action, which involves enhancing the M-current to suppress neuronal hyperexcitability, positions it as a promising candidate for the treatment of epilepsy.[2] However, its development was discontinued, raising questions about its translational potential. This guide delves into the preclinical and clinical data of this compound and compares it with two other KCNQ channel openers: the first-in-class approved drug Ezogabine and the next-generation candidate Azetukalner.
Comparative Preclinical Efficacy
This compound demonstrated broad-spectrum anticonvulsant activity in various preclinical models of seizures. The following table summarizes the available quantitative data on the efficacy of this compound and its comparators in two standard preclinical screening models: the Maximal Electroshock (MES) test, a model of generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test, a model of therapy-resistant partial seizures.
| Compound | Animal Model | Test | ED₅₀ / EC₅₀ (mg/kg or concentration) |
| This compound | Rodent | MES, 6 Hz, PTZ, Kindling | <1 to 5 mg/kg (effective dose range) |
| Ezogabine (Retigabine) | Mouse | MES | ED₅₀ = 9.67 mg/kg |
| Rat | MES | ED₅₀ = 4.39 mg/kg | |
| Mouse | MES | EC₅₀ = 3500 nM (plasma concentration) | |
| Azetukalner (XEN1101) | Mouse | MES | EC₅₀ = 220 nM (plasma concentration) |
ED₅₀: Median effective dose required to protect 50% of animals from seizures. EC₅₀: Half-maximal effective concentration.
Comparative Clinical Efficacy and Safety
The clinical development of this compound progressed to a Phase IIa proof-of-concept study in patients with photosensitive epilepsy. This study provided evidence of central nervous system penetration and antiseizure effects.[3][4] The tables below summarize the clinical efficacy of this compound, Ezogabine, and Azetukalner in their respective clinical trials.
This compound: Phase IIa Photosensitivity Study Results [3][4]
| Dose | Responder Rate (Partial Response*) |
| 100 mg | 1 of 4 patients |
| 400 mg | 2 of 4 patients (one with complete suppression) |
| 500 mg | 4 of 6 patients |
*Partial response was defined as a reduction in the standard photosensitivity range (SPR) of at least three units at three separate time points compared to placebo.
Ezogabine (Retigabine): Adjunctive Therapy for Partial-Onset Seizures (RESTORE 1 Trial)
| Treatment Group | Median Percent Reduction in Seizure Frequency | Responder Rate (≥50% reduction) |
| Placebo | 17.5% | 17.8% |
| Ezogabine (1200 mg/day) | 44.3% | 44.4% |
Azetukalner (XEN1101): Phase 2b Study in Adults with Focal Epilepsy (X-TOLE Study) [5]
| Treatment Group | Median Percentage Reduction in Monthly Focal Onset Seizure Frequency |
| Placebo | 18.2% |
| Azetukalner (10 mg) | 33.2% |
| Azetukalner (20 mg) | 46.4% |
| Azetukalner (25 mg) | 52.8% |
In terms of safety, a significant concern for this compound emerged in a Phase I study which revealed unexpected hepatotoxicity in healthy subjects, though this was not observed in rats or monkeys.[1] In the Phase IIa study, the most common adverse events were related to the nervous system, with dizziness being prominent. A brief generalized seizure in a patient receiving a 600 mg dose led to the discontinuation of that dose cohort.[4] Ezogabine's use was limited by side effects, including pigmentary changes.[6] Azetukalner was designed to avoid the chemical issues that led to Ezogabine's market withdrawal and has so far shown a favorable safety profile in clinical trials.[2][7]
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for generalized tonic-clonic seizures.
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats.
-
Stimulation: An electrical stimulus (e.g., 50 mA in mice, 150 mA in rats at 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure.
-
Procedure: The test compound or vehicle is administered at various doses and at different times before the electrical stimulation. The dose that protects 50% of the animals from the tonic hindlimb extension is determined as the ED₅₀.
Hz Psychomotor Seizure Test
This model is considered to be a model of therapy-resistant partial seizures.
-
Animal Model: Adult male mice (e.g., ICR-CD1).
-
Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.
-
Endpoint: Observation of seizure activity characterized by immobility, rearing, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of these seizure behaviors.
-
Procedure: Similar to the MES test, the ED₅₀ is calculated based on the dose-dependent protection against the seizure phenotype.
Photosensitive Epilepsy Clinical Trial
This clinical model is a proof-of-concept study to assess the efficacy of a potential antiepileptic drug.
-
Patient Population: Patients with a history of reproducible photoparoxysmal responses (PPRs) on electroencephalogram (EEG).
-
Study Design: Typically a single-blind, placebo-controlled, single-dose, multiple-cohort study.
-
Procedure:
-
Day 1 (Placebo): Patients receive a placebo, and a baseline standard photosensitivity range (SPR) is determined by exposing them to intermittent photic stimulation (IPS) at various frequencies. The EEG is monitored for PPRs.
-
Day 2 (Drug): Patients receive a single dose of the investigational drug. The SPR is assessed at multiple time points post-dose to evaluate the drug's effect on suppressing the PPR.
-
-
Endpoint: The primary endpoint is the reduction in the SPR compared to placebo. A partial or complete suppression of the PPR indicates drug activity.
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. azetukalner (XEN1101) / Xenon [delta.larvol.com]
- 3. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kv7 potassium channel activation with this compound reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interim analysis of the long‐term efficacy and safety of azetukalner in an ongoing open‐label extension study following a phase 2b clinical trial (X‐TOLE) in adults with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Independent Validation of Published ICA-105665 Data: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data on ICA-105665, a potent Kv7 potassium channel opener, with alternative compounds. The information is presented to support independent validation efforts and inform future research in the field of epilepsy and neuronal excitability disorders. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Overview of this compound
This compound (also known as PF-04895162) is a small molecule that potently and orally activates neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] Developed for the treatment of epilepsy, it demonstrated anti-seizure effects in preclinical models and early clinical trials.[1] However, its development was halted due to unexpected hepatotoxicity observed in a Phase I clinical trial.[2]
Comparative Efficacy of Kv7 Channel Openers
The primary mechanism of action for this class of compounds is the opening of Kv7 channels, which leads to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The potency of these compounds is typically measured by their half-maximal effective concentration (EC50) for activating the target channels.
| Compound | Target | EC50 (µM) | Development Status | Reference |
| This compound | Kv7.2/7.3 | 0.3 | Discontinued | [1] |
| Retigabine (Ezogabine) | Kv7.2/7.3 | ~4.2 | Withdrawn | [1] |
| Azetukalner (XEN1101) | Kv7.2/7.3 | 0.027 | Phase 3 | [3] |
| Pynegabine (HN37) | Kv7.2/7.3 | More potent than Retigabine | Phase 2 | [4][5] |
| BHV-7000 | Kv7.2/7.3 | - | Phase 2/3 | [1][6] |
| Flupirtine | Kv7.2/7.3 | - | Withdrawn | |
| ICA-069673 | Kv7.2/7.3 | 0.69 | Preclinical | [7] |
Clinical Efficacy in Epilepsy
A key study validating the mechanism of action of Kv7 channel openers is the assessment of their effect on the photoparoxysmal response (PPR) in patients with photosensitive epilepsy. The Standard Photosensitivity Range (SPR) is a measure of the range of flash frequencies that elicit an epileptiform EEG response.
This compound Phase IIa Photosensitivity Study
A single-blind, single-dose, multiple-cohort study was conducted to assess the effect of this compound on PPRs in patients with epilepsy.[6][8]
| Dose | Number of Patients | Responders* | Percentage of Responders |
| 100 mg | 4 | 1 | 25% |
| 200 mg | 4 | 0 | 0% |
| 400 mg | 4 | 2 | 50% |
| 500 mg | 6 | 4 | 66.7% |
*Response was defined as a reduction in the SPR of at least three units at three separate time points compared to placebo.[6]
Azetukalner (XEN1101) X-TOLE Study
Azetukalner has been evaluated in a Phase 2b randomized, double-blind, placebo-controlled trial (X-TOLE) in adults with focal epilepsy. The open-label extension (OLE) of this study has provided long-term efficacy data.[8][9]
| Metric | Result |
| Median Percentage Change in Monthly Seizure Frequency (OLE Months 12-24) | 80.2% - 83.2% reduction from baseline |
| Seizure Freedom for ≥12 Consecutive Months (in patients treated for ≥24 months) | 23.6% |
Safety Profile: Hepatotoxicity of this compound
The clinical development of this compound was terminated due to observations of transaminase elevations in healthy volunteers.[2] This hepatotoxicity was found to be a result of a dual mechanism:
-
Mitochondrial Dysfunction: Inhibition of mitochondrial function.
-
Bile Salt Export Pump (BSEP) Inhibition: Blockade of the BSEP transporter, leading to an accumulation of cytotoxic bile acids in hepatocytes.[2][3]
This highlights the importance of assessing these off-target effects in the development of new Kv7 channel openers.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activity
This method is used to measure the effect of compounds on the activity of Kv7 channels expressed in a cell line (e.g., CHO or HEK293 cells).
Methodology:
-
Cell Culture: Cells stably or transiently expressing the Kv7 channel subunits of interest (e.g., Kv7.2 and Kv7.3) are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.3 with KOH.
-
Recording: Coverslips are placed in a recording chamber on an inverted microscope and perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell is voltage-clamped at a holding potential of -80 mV. Depolarizing voltage steps are applied to elicit Kv7 currents.
-
Compound Application: The compound of interest is perfused into the bath at various concentrations. The effect on the current amplitude and voltage-dependence of activation is measured.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 value.
BSEP Inhibition Assay using Inside-Out Membrane Vesicles
This assay assesses the potential of a compound to inhibit the BSEP transporter.
Methodology:
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from a cell line (e.g., HEK293) overexpressing human BSEP.
-
Transport Reaction: Vesicles are incubated with a radiolabeled or fluorescent BSEP substrate (e.g., [3H]-taurocholic acid) in the presence and absence of ATP. The reaction also includes the test compound at various concentrations.
-
Filtration: The reaction is stopped by rapid filtration through a glass fiber filter, separating the vesicles from the incubation medium.
-
Quantification: The amount of substrate trapped inside the vesicles is quantified by liquid scintillation counting or fluorescence measurement.
-
Data Analysis: The ATP-dependent transport is calculated by subtracting the transport in the absence of ATP from that in the presence of ATP. The inhibitory effect of the test compound is then determined, and an IC50 value is calculated.
Mitochondrial Toxicity Assessment using Seahorse XF Analyzer
This assay measures the effect of a compound on mitochondrial respiration.
Methodology:
-
Cell Culture: A relevant cell line (e.g., HepG2 hepatocytes) is seeded in a Seahorse XF cell culture microplate.
-
Compound Treatment: Cells are treated with the test compound for a specified period.
-
Seahorse Assay: The cell culture plate is placed in a Seahorse XF Analyzer. The oxygen consumption rate (OCR) is measured in real-time.
-
Mitochondrial Stress Test: A series of mitochondrial toxins are sequentially injected to measure key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: A protonophore that uncouples oxygen consumption from ATP production, revealing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Data Analysis: The changes in OCR in response to the compound and the mitochondrial toxins are analyzed to determine the extent and nature of the mitochondrial toxicity.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Key experimental workflows for this compound validation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. vjneurology.com [vjneurology.com]
- 3. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. neurologylive.com [neurologylive.com]
- 7. Treating Focal Onset Epilepsy with Study Drug BHV-7000 | Clinical Trials at Atrium Health and Wake Forest University School of Medicine [beinvolved.atriumhealth.org]
- 8. neurology.org [neurology.org]
- 9. Interim analysis of the long‐term efficacy and safety of azetukalner in an ongoing open‐label extension study following a phase 2b clinical trial (X‐TOLE) in adults with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ICA-105665: A Comprehensive Guide for Laboratory Personnel
Researchers and drug development professionals handling ICA-105665 require clear and reliable information for its safe disposal. As a novel research chemical, specific disposal protocols may not be widely published. However, by adhering to established general guidelines for laboratory chemical waste management, the safe and compliant disposal of this compound can be ensured. This guide provides a step-by-step procedure for the proper disposal of this compound, in solid form and in solution, along with contaminated labware.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective, chemical-resistant gloves.
-
Body Protection: A lab coat or other impervious clothing is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a suitable respirator may be necessary.
Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with eyes and skin.
-
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Protocol
The following protocol is based on general laboratory hazardous waste disposal guidelines and should be followed in the absence of a specific Safety Data Sheet (SDS) for this compound.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Treat all this compound, whether in pure form, in solution, or as a contaminant on lab supplies, as hazardous chemical waste.[1][2][3]
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound powder and any dry chemicals contaminated with it in a designated hazardous waste container. The original manufacturer's container can be used for the disposal of the solid reagent.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware (Sharps): Items such as pipette tips, and broken glass that are contaminated with this compound should be placed in a designated sharps container for hazardous waste.[2]
-
Contaminated Labware (Non-Sharps): Gloves, bench paper, and other disposable lab supplies contaminated with this compound should be double-bagged in clear plastic bags and treated as solid hazardous waste.[2]
-
Step 2: Waste Accumulation and Storage
-
Container Selection:
-
Labeling:
-
Storage Location:
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 90 days), contact your Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[2]
-
Do Not Dispose Down the Drain or in Regular Trash: Never dispose of this compound or its solutions down the sanitary sewer. Similarly, do not place any materials contaminated with this compound in the regular trash.[1][4]
III. Quantitative Data for Hazardous Waste Accumulation
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are common guidelines, but researchers must adhere to the specific limits set by their institution.
| Parameter | Guideline | Regulatory Context |
| Maximum Volume in SAA | ≤ 55 gallons of total hazardous waste | The maximum volume of hazardous waste that can be stored in a laboratory's Satellite Accumulation Area.[2][3] |
| Container Headspace | At least 1 inch | To allow for expansion of the contents due to temperature changes. |
| Secondary Containment Capacity | Must hold 110% of the primary container's volume | To adequately contain spills or leaks from the primary waste container.[2] |
| Maximum Accumulation Time | 90 days from the start of accumulation | The maximum time a full container of hazardous waste can be stored in an SAA before it must be collected.[2] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.
References
Personal protective equipment for handling ICA-105665
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of ICA-105665, an investigational neuroactive compound. Given that a complete Safety Data Sheet (SDS) is not publicly available, these guidelines are based on known information about the compound and general best practices for handling potent chemicals in a laboratory setting. A conservative approach to safety is strongly advised.
Hazard Identification and Health Effects
This compound is a potent activator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels, with demonstrated effects on the central nervous system.[1][2][3] The primary hazards are associated with its pharmacological activity.
Known Health Effects:
-
Nervous System: The most common adverse effects observed in human studies are related to the nervous system and include dizziness, somnolence, ataxia (impaired coordination), and tremor.[4]
-
Seizure Risk: At high doses (e.g., 600 mg in a clinical setting), this compound has been associated with the induction of generalized seizures.[4][5]
-
Liver Toxicity: Early animal studies (a 7-day rat toxicity study) indicated potential dose-dependent elevations in alanine aminotransferase (ALT), suggesting possible liver toxicity. However, these findings were not replicated in subsequent or longer-term studies in rats and monkeys.[1]
-
Cytotoxicity: The compound does not appear to have potent cytotoxic properties in certain cell lines.[1]
Personal Protective Equipment (PPE)
Due to its potent neuroactive properties, a comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles. | Protects eyes from splashes, dust, or aerosols of the compound. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the face during splash-prone procedures. | |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Double-gloving is recommended. | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Full-length, buttoned, with long sleeves. | Protects skin and personal clothing from contamination. |
| Closed-toe Shoes | Sturdy, non-perforated shoes covering the entire foot. | Protects feet from spills and dropped objects. | |
| Respiratory Protection | Fume Hood | Properly functioning chemical fume hood. | To be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols. |
| Respirator | N95 or higher, based on risk assessment. | May be required for procedures with a high likelihood of aerosolization where a fume hood is not feasible. |
Handling and Storage
Operational Plan:
-
Designated Areas: All work with this compound, especially handling of the solid form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a draft shield or conduct the operation within a fume hood to prevent the powder from becoming airborne.
-
Solution Preparation: Prepare solutions by slowly adding the solvent to the solid to prevent splashing.
-
Avoid Contamination: Use dedicated labware and equipment when handling this compound. Decontaminate surfaces and equipment thoroughly after use.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.
Disposal Procedures:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Labeling: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name "this compound."
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.
-
Pickup: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols and Visualizations
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Signaling Pathway of Kv7 Potassium Channels
This compound acts as an opener for Kv7 (KCNQ) potassium channels. These channels are crucial regulators of neuronal excitability. Their activity is modulated by various intracellular signaling molecules. The diagram below illustrates the general signaling pathway for Kv7 channels.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. rupress.org [rupress.org]
- 3. Frontiers | The Role of Kv7 Channels in Neural Plasticity and Behavior [frontiersin.org]
- 4. Frontiers | Cyclic AMP-Dependent Regulation of Kv7 Voltage-Gated Potassium Channels [frontiersin.org]
- 5. Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
